4-(2-Bromoethyl)tetrahydropyran
Description
Properties
IUPAC Name |
4-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAWFCZGSQOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627188 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-20-7 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Bromoethyl)tetrahydropyran: A Technical Guide for Drug Discovery
CAS Number: 4677-20-7
This technical guide provides an in-depth overview of 4-(2-Bromoethyl)tetrahydropyran, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of biologically active molecules, particularly histone deacetylase (HDAC) inhibitors.
Core Properties and Safety Information
This compound is a versatile bifunctional molecule featuring a stable tetrahydropyran ring and a reactive bromoethyl group. These characteristics make it an ideal intermediate for introducing the tetrahydropyran moiety into larger, more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4677-20-7 | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| Boiling Point | 224 °C | [1] |
| Density | 1.302 g/cm³ | [1] |
| Flash Point | 89 °C | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Safety Summary:
This compound is a hazardous substance that requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3]
Synthesis of this compound
The primary route for the synthesis of this compound involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. Common brominating agents for this conversion include phosphorus tribromide (PBr₃) and the Appel reaction conditions (triphenylphosphine and a bromine source).
Experimental Protocol: Synthesis via Phosphorus Tribromide
This protocol details the conversion of 2-(tetrahydropyran-4-yl)ethanol to this compound using phosphorus tribromide. This method is effective for primary and secondary alcohols.[4]
Materials:
-
2-(tetrahydropyran-4-yl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(tetrahydropyran-4-yl)ethanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. A significant application is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for the treatment of cancers and other diseases. The tetrahydropyran ring can act as a "cap" group in the HDAC inhibitor pharmacophore, which interacts with the surface of the enzyme's active site. The bromoethyl group provides a reactive handle for attaching the rest of the inhibitor structure, typically a linker and a zinc-binding group.
Below is a generalized workflow for the synthesis of an HDAC inhibitor using this compound.
Caption: Synthetic workflow for an HDAC inhibitor.
Quantitative Data of Synthesized HDAC Inhibitors
The following table presents the in vitro biological activity of representative HDAC inhibitors synthesized using alkyl halide building blocks, including those structurally related to this compound. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%.
Table 2: Biological Activity of Representative HDAC Inhibitors
| Compound ID | Target HDAC Isoform(s) | IC₅₀ (nM) | Reference |
| 7a | HDAC1 | 114.3 | [1][5] |
| HDAC2 | 53.7 | [1][5] | |
| 8a | HDAC1 | 2434.7 | [1][5] |
| HDAC2 | 205.4 | [1][5] | |
| 27f | HDAC1 | 22 | [6] |
| HDAC6 | 8 | [6] | |
| 39f | HDAC1 | 9 | [6] |
| HDAC6 | 14 | [6] |
This data highlights the utility of alkyl halide-containing building blocks in generating potent HDAC inhibitors with varying isoform selectivities.
Experimental Workflow for a Nucleophilic Substitution Reaction
The following diagram illustrates a typical experimental workflow for the reaction of this compound with a nucleophile, a key step in the synthesis of more complex molecules like the aforementioned HDAC inhibitors.
Caption: General experimental workflow.
This in-depth technical guide provides a comprehensive overview of this compound, a valuable building block in modern drug discovery. Its well-defined properties, accessible synthesis, and proven utility in the creation of potent bioactive molecules make it a compound of significant interest to the scientific community.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the fundamental physicochemical properties of 4-(2-Bromoethyl)tetrahydropyran, a key building block in synthetic organic chemistry. The primary focus of this document is the determination and presentation of the compound's molecular weight, a critical parameter in stoichiometric calculations, analytical characterization, and process development.
Molecular Weight and Composition
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula is C7H13BrO.[1][2][3] The precise molecular weight is calculated from the atomic weights of carbon, hydrogen, bromine, and oxygen.
The table below summarizes the elemental composition and the resulting molecular weight of the compound.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 193.084 |
Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 193.08 g/mol .[1][2][3]
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its molecular formula and the standard atomic weights of its constituent elements.
Disclaimer: This document focuses solely on the molecular weight of this compound. The request for experimental protocols and signaling pathways is not applicable to the determination of a fundamental chemical property like molecular weight and has therefore not been included.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 4-(2-Bromoethyl)-tetrahydropyran | CAS: 4677-20-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 4677-20-7 CAS MSDS (4-(2-Bromoethyl)-tetrahydropyran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: Synthesis and Characterization of 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Bromoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. This document details a probable synthetic pathway, including a detailed experimental protocol for the bromination of the corresponding alcohol precursor. Furthermore, it presents a thorough characterization of the target compound, compiling its physical and spectroscopic data into structured tables for clarity and ease of comparison. The guide also includes graphical representations of the synthetic workflow to facilitate understanding.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The tetrahydropyran moiety is a prevalent scaffold in many natural products and approved drugs, valued for its favorable pharmacokinetic properties. The bromoethyl side chain provides a reactive handle for further molecular elaboration through nucleophilic substitution and other coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. This guide outlines a robust and accessible synthetic route and provides comprehensive characterization data to support its use in research and development.
Synthesis of this compound
The most direct and common synthetic route to this compound involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. This transformation can be efficiently achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Synthetic Workflow
The overall synthetic process is a single-step transformation from a commercially available starting material.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination of 2-(tetrahydropyran-4-yl)ethanol using PBr₃
This protocol is based on established procedures for the bromination of primary alcohols.[1][2][3]
Materials:
-
2-(tetrahydropyran-4-yl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 2-(tetrahydropyran-4-yl)ethanol (1.0 eq.) dissolved in anhydrous diethyl ether or dichloromethane. The flask is cooled to 0 °C in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (0.33-0.4 eq.) is added dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization Data
The successful synthesis of this compound is confirmed by a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BrO | [4] |
| Molecular Weight | 193.08 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 224 °C | |
| Density | 1.302 g/cm³ | |
| CAS Number | 4677-20-7 | [4] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 3.8 | m | 2H | -CH₂-O- (axial) |
| ~3.5 - 3.4 | t | 2H | -CH₂-Br |
| ~3.3 - 3.2 | m | 2H | -CH₂-O- (equatorial) |
| ~1.9 - 1.8 | q | 2H | -CH₂-CH₂-Br |
| ~1.7 - 1.5 | m | 1H | -CH- (methine proton on THP ring) |
| ~1.6 - 1.4 | m | 2H | THP ring protons (axial) |
| ~1.3 - 1.1 | m | 2H | THP ring protons (equatorial) |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~68.0 | -CH₂-O- |
| ~39.0 | -CH₂-CH₂-Br |
| ~35.0 | -CH- (methine carbon on THP ring) |
| ~34.0 | -CH₂-Br |
| ~32.0 | THP ring carbons |
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkane) |
| 1450-1470 | Medium | C-H bending (alkane) |
| 1100-1050 | Strong | C-O-C stretching (ether) |
| 650-550 | Strong | C-Br stretching |
3.2.4. Mass Spectrometry (MS)
| m/z | Interpretation |
| 192/194 | [M]⁺• (Molecular ion peak, bromine isotopes) |
| 113 | [M - Br]⁺ |
| 97 | [C₅H₉O]⁺ (Tetrahydropyranylmethyl cation) |
| 85 | [C₅H₉O]⁺ - H₂ |
Logical Flow for Spectroscopic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Spectroscopic and Synthetic Profile of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(2-Bromoethyl)tetrahydropyran. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and application in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and mass spectrometry, and by comparison with known data for analogous structures such as 2-(tetrahydropyran-4-yl)ethanol and various bromoalkanes.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.95 | ddd | 2H | H-2e, H-6e |
| ~3.40 | t | 2H | -CH₂-Br |
| ~3.35 | td | 2H | H-2a, H-6a |
| ~1.85 | q | 2H | -CH₂-CH₂-Br |
| ~1.70 | m | 1H | H-4 |
| ~1.60 | dm | 2H | H-3e, H-5e |
| ~1.30 | qd | 2H | H-3a, H-5a |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~67.5 | C-2, C-6 |
| ~38.0 | -CH₂-CH₂-Br |
| ~35.0 | C-4 |
| ~32.5 | -CH₂-Br |
| ~32.0 | C-3, C-5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkane) |
| 1470-1440 | Medium | C-H bending (alkane) |
| 1100-1050 | Strong | C-O-C stretching (ether) |
| 650-550 | Medium-Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 194/192 | Low | [M]⁺ (Molecular ion, Br isotopes) |
| 113 | High | [M - Br]⁺ |
| 95 | Medium | [M - CH₂CH₂Br]⁺ |
| 81/79 | Medium | [Br]⁺ |
| 57 | High | [C₄H₉]⁺ (from fragmentation of the ring) |
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound from a commercially available precursor, 2-(tetrahydropyran-4-yl)ethanol, and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
This two-step synthesis involves the preparation of the precursor alcohol followed by its bromination.
Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol
A detailed protocol for the synthesis of the precursor alcohol can be adapted from literature procedures for similar reductions. For instance, the reduction of ethyl 2-(tetrahydropyran-4-yl)acetate.
-
Materials: Ethyl 2-(tetrahydropyran-4-yl)acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).
-
Procedure:
-
A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol, which can be purified by column chromatography on silica gel.
-
Step 2: Bromination of 2-(tetrahydropyran-4-yl)ethanol
-
Materials: 2-(tetrahydropyran-4-yl)ethanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
To a stirred solution of 2-(tetrahydropyran-4-yl)ethanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C, triphenylphosphine (1.5 equivalents) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a NaCl or KBr plate.
-
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via direct infusion or gas chromatography.
Visualized Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide to the Safety and Handling of 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(2-Bromoethyl)tetrahydropyran (CAS No: 4677-20-7), a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a heterocyclic compound utilized as an intermediate in the synthesis of more complex molecules, including potential antiviral and antibacterial agents. Its chemical structure consists of a tetrahydropyran ring substituted with a bromoethyl group.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4677-20-7 | |
| Molecular Formula | C7H13BrO | |
| Molecular Weight | 193.08 g/mol | |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 224 °C | ChemicalBook |
| Density | 1.302 g/cm³ | ChemicalBook |
| Flash Point | 89 °C | ChemicalBook |
| Storage Temperature | Store in freezer, under -20°C, sealed in dry conditions | ChemicalBook |
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Danger |
Precautionary Statements:
-
P260: Do not breathe vapours.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P310: Immediately call a POISON CENTER/doctor.
Safe Handling and Storage
Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.
Handling
-
Avoid all direct contact with the substance.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation and spread of mists in the air.
-
Use personal protective equipment (PPE) as detailed in Section 5.
Storage
-
Store in a cool, well-ventilated area.
-
Keep the container tightly closed and in its original packaging.
-
This compound is light-sensitive and should be protected from light.
First Aid Measures
In case of accidental exposure, immediate medical attention is required.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Skin Contact | Remove all contaminated clothing and footwear immediately. Drench the affected skin with running water for at least 10 minutes. Transfer to a hospital if burns or symptoms of poisoning are present. |
| Eye Contact | Bathe the eye with running water for 15 minutes. Transfer to a hospital for specialist examination. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Give one cup of water to drink every 10 minutes. If the person is unconscious, check for breathing and apply artificial respiration if necessary. Transfer to a hospital as soon as possible. |
| Inhalation | Remove the casualty from exposure, ensuring your own safety. If conscious, ensure the casualty sits or lies down. If unconscious and breathing is okay, place them in the recovery position. Transfer to a hospital as soon as possible. |
Potential Symptoms of Exposure:
-
Skin contact: Blistering and progressive ulceration may occur if not treated immediately.
-
Eye contact: Corneal burns and permanent damage are possible.
-
Ingestion: Corrosive burns may appear around the lips, and blood may be vomited.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
-
Eye Protection: Tightly fitting safety goggles. An eye bath should be readily available.
-
Hand Protection: Impermeable gloves.
-
Skin Protection: Impermeable protective clothing.
-
Respiratory Protection: A self-contained breathing apparatus must be available in case of an emergency.
Stability and Reactivity
-
Reactivity: Stable under recommended transport or storage conditions.
-
Chemical Stability: Stable under normal conditions.
-
Conditions to Avoid: Heat and light.
-
Materials to Avoid: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: In case of combustion, toxic fumes of carbon dioxide, carbon monoxide, and hydrogen bromide gas may be emitted.
Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal.
Disposal Considerations
Transfer the waste material to a suitable container and arrange for collection by a specialized disposal company. All disposal operations must be in accordance with local, state, and federal regulations.
Illustrative Experimental Protocol: Williamson Ether Synthesis
The following is a representative protocol for an ether synthesis reaction using this compound as an alkylating agent. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.
Objective: To synthesize a 4-(2-alkoxyethyl)tetrahydropyran derivative via Williamson ether synthesis.
Materials:
-
This compound
-
An alcohol (e.g., phenol)
-
A strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the strong base (e.g., sodium hydride) portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
-
Alkylation Reaction:
-
To the freshly prepared alkoxide solution, add a solution of this compound in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Visualizations
Caption: Safety and handling workflow for this compound.
Caption: Illustrative workflow for Williamson ether synthesis.
Commercial Availability and Synthetic Guide for 4-(2-Bromoethyl)tetrahydropyran: A Key Building Block for Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of 4-(2-Bromoethyl)tetrahydropyran, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Furthermore, this guide details a reliable, two-step synthetic protocol for its preparation from commercially available starting materials, and contextualizes its application in the development of targeted therapeutics, such as PARP inhibitors for cancer therapy.
Commercial Availability
This compound (CAS No. 4677-20-7) is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. Pricing and lead times can vary between suppliers and are dependent on the quantity required. For bulk quantities, it is advisable to request a quote directly from the suppliers.
| Supplier | Purity | Available Quantities |
| Thermo Scientific (Fisher Scientific) | 97% | 250 mg, 1 g |
| ChemUniverse | 97% | 100 mg, 250 mg, 1 g, Bulk |
| BLD Pharm | - | Inquire for details |
| Parchem | - | Bulk/Custom |
Synthetic Protocols
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate. The first step involves the reduction of the ester to the corresponding alcohol, 2-(tetrahydropyran-4-yl)ethanol. The subsequent step is the bromination of this alcohol to yield the final product.
Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol
This procedure outlines the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to 2-(tetrahydropyran-4-yl)ethanol using lithium aluminum hydride (LiAlH4).
Experimental Protocol:
-
A suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional hour.
-
To quench the excess LiAlH4, ethyl acetate (20 mL) is slowly and carefully added dropwise to the reaction mixture at 0 °C.
-
Following the quench, a 10% aqueous solution of sodium hydroxide (NaOH) is added, and the resulting mixture is stirred for 30 minutes.
-
The reaction mixture is then filtered through a pad of Celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol as a colorless oil (Yield: ~96%).
Step 2: Synthesis of this compound
This procedure details the bromination of 2-(tetrahydropyran-4-yl)ethanol using phosphorus tribromide (PBr3) in an SN2 reaction, which typically proceeds with inversion of configuration.
Experimental Protocol:
-
A solution of 2-(tetrahydropyran-4-yl)ethanol (e.g., 1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Phosphorus tribromide (approximately 0.4 equivalents) is added dropwise to the stirred solution at 0 °C. The reaction is exothermic and the addition should be controlled to maintain the temperature.
-
The reaction mixture is stirred at 0 °C for a period of 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Stability and Storage of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Bromoethyl)tetrahydropyran. While specific quantitative kinetic data for this compound is not extensively available in public literature, this document synthesizes information from safety data sheets, general knowledge of tetrahydropyran and alkyl bromide chemistry, and established principles of pharmaceutical stability testing. The guide outlines potential degradation pathways, recommended handling procedures, and detailed, albeit generalized, experimental protocols for conducting forced degradation studies to establish a stability-indicating profile. This information is intended to assist researchers and drug development professionals in ensuring the integrity and proper handling of this compound in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a stable tetrahydropyran (THP) ring with a reactive bromoethyl side chain, making it a versatile intermediate. The stability of such a reagent is paramount to ensure the reproducibility of synthetic procedures and the purity of the resulting products. This guide addresses the key aspects of stability, storage, and handling of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4677-20-7 | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 224 °C | |
| Flash Point | 89 °C | |
| Density | 1.302 g/cm³ |
Stability Profile
This compound is generally stable under recommended storage conditions. However, like many alkyl bromides and ethers, it is susceptible to degradation under certain environmental stresses.
General Stability
Under normal, ambient conditions in a tightly sealed container, this compound is considered stable. The primary concerns for its stability are exposure to heat, light, and strong chemical reagents.
Degradation Pathways
The molecule possesses two primary sites for potential degradation: the carbon-bromine bond and the ether linkage within the tetrahydropyran ring.
The bromoethyl group can undergo nucleophilic substitution by water (hydrolysis), particularly under neutral to basic conditions, to form the corresponding alcohol, 4-(2-hydroxyethyl)tetrahydropyran, and hydrobromic acid. The ether linkage of the tetrahydropyran ring is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions, especially at elevated temperatures.
Exposure to high temperatures can lead to the decomposition of this compound. Thermal degradation of brominated compounds can result in the elimination of hydrogen bromide (HBr). In the presence of oxygen, combustion can produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.
Alkyl bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can generate radical species that may lead to a variety of degradation products.
This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.
A summary of the expected stability of this compound under various stress conditions is provided in Table 2.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Potential degradation of the THP ring at elevated temperatures. | 5-hydroxypentanal derivatives, 4-(2-bromoethyl)-1,5-pentanediol |
| Basic Hydrolysis | Susceptible to hydrolysis of the C-Br bond. | 4-(2-hydroxyethyl)tetrahydropyran, bromide ions |
| Oxidative Stress | Potential for oxidation. | Various oxidized species |
| Thermal Stress | Decomposes at elevated temperatures. | Hydrogen bromide, carbon monoxide, carbon dioxide |
| Photolytic Stress | Susceptible to degradation under UV light. | Radical species, 4-ethyltetrahydropyran, brominated byproducts |
Storage and Handling
Proper storage and handling are crucial for maintaining the quality and stability of this compound.
Recommended Storage Conditions
Based on available safety data sheets, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool place. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light; store in an amber or opaque container. |
| Container | Keep container tightly closed. |
| Ventilation | Store in a well-ventilated area. |
Handling Precautions
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when transferring the material.
Experimental Protocols for Stability Testing
To definitively determine the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. The following are generalized protocols based on ICH guidelines.[3][4][5]
Objective
The primary objective of a forced degradation study is to intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop an analytical method that can resolve the parent compound from these degradants.
Analytical Methodology
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, should be developed and validated. The method should be capable of separating this compound from all its potential degradation products.
Forced Degradation Experimental Protocols
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
Place a sample of solid or neat liquid this compound in a controlled temperature oven at 70 °C for 48 hours.
-
After exposure, dissolve an accurately weighed amount of the sample in a suitable solvent to achieve a concentration of 1 mg/mL.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: A generalized workflow for conducting a forced degradation study of a chemical substance.
Conclusion
This compound is a stable compound when stored and handled correctly. The primary risks to its stability arise from exposure to high temperatures, light, and incompatible chemicals such as strong acids and oxidizing agents. To ensure the integrity of this valuable synthetic intermediate, it is imperative to adhere to the recommended storage conditions of a cool, dark, and well-ventilated environment in a tightly sealed container, preferably under an inert atmosphere. For critical applications in drug development, conducting forced degradation studies to establish a comprehensive stability profile and a validated stability-indicating analytical method is strongly recommended. The protocols and information provided in this guide serve as a foundational resource for researchers to handle and assess the stability of this compound effectively.
References
4-(2-Bromoethyl)tetrahydropyran: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)tetrahydropyran is a valuable bifunctional molecule in organic synthesis, offering a unique combination of a reactive primary alkyl bromide and a stable tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The bromoethyl group serves as a versatile handle for introducing the tetrahydropyran-ethyl fragment into a wide range of molecular architectures through nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, positioning it as a key building block for drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4677-20-7 | [2] |
| Molecular Formula | C₇H₁₃BrO | [2] |
| Molecular Weight | 193.08 g/mol | [2] |
| Boiling Point | 224 °C | [3] |
| Density | 1.302 g/cm³ | [3] |
| Flash Point | 89 °C | [3] |
Core Synthetic Applications
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The terminal bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions with a range of nucleophiles. These reactions provide a straightforward method for introducing the 4-(2-ethyl)tetrahydropyran motif. A general workflow for these reactions is depicted below.
Caption: General workflow for nucleophilic substitution reactions.
1. Reactions with Amine Nucleophiles:
The alkylation of primary and secondary amines with this compound is a common method for preparing substituted amines. These products are often intermediates in the synthesis of biologically active molecules.
Table 2: Representative Reaction of this compound with an Amine
| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Yield |
| This compound | Piperidine | K₂CO₃ | DMF | 80 °C | 12 h | >90% (estimated) |
Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethyl)tetrahydropyran
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
To this suspension, add piperidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
2. Reactions with Phenolic Nucleophiles:
Phenols can be O-alkylated with this compound under basic conditions to form the corresponding aryl ethers.
Table 3: Representative Reaction of this compound with a Phenol
| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Yield |
| This compound | 4-Fluorophenol | K₂CO₃ | Acetonitrile | Reflux | 8 h | High (estimated) |
Experimental Protocol: Synthesis of 4-(2-(4-Fluorophenoxy)ethyl)tetrahydropyran
-
To a stirred suspension of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.1 eq) in acetonitrile.
-
Heat the reaction mixture to reflux and stir for 8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
3. Reactions with Other Heteroatom Nucleophiles:
Thiols and azides also serve as effective nucleophiles in reactions with this compound. The resulting thioethers and alkyl azides are valuable synthetic intermediates.
Table 4: Reactions with Thiol and Azide Nucleophiles
| Nucleophile | Base | Solvent | Product |
| Thiophenol | Et₃N | DMF | 4-(2-(Phenylthio)ethyl)tetrahydropyran |
| Sodium Azide | - | DMF/H₂O | 4-(2-Azidoethyl)tetrahydropyran |
Experimental Protocol: Synthesis of 4-(2-Azidoethyl)tetrahydropyran
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude product.
-
The crude azide can often be used in subsequent steps without further purification.
Grignard Reagent Formation and Reactions
The bromo- functionality of this compound allows for the formation of the corresponding Grignard reagent, a powerful carbon nucleophile. This opens up possibilities for carbon-carbon bond formation.
Caption: Formation and reaction of the Grignard reagent.
Experimental Protocol: Formation of 4-(2-(Magnesiobromo)ethyl)tetrahydropyran and Reaction with an Aldehyde
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
-
The reaction is initiated by gentle warming and then maintained by the exothermic reaction.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[4]
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
Applications in Drug Discovery and Development
The tetrahydropyran moiety is a common feature in many biologically active compounds, and this compound serves as a key building block for introducing this valuable scaffold.
Synthesis of Sigma Receptor Ligands
Sigma receptors are implicated in a variety of neurological disorders, and ligands targeting these receptors are of significant interest in drug discovery.[2] The 4-(2-ethyl)tetrahydropyran group can be found in some sigma receptor ligands.[5][6][7] The synthesis of such compounds can be envisioned through the alkylation of a suitable amine precursor with this compound.
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists have applications as antiemetics and antidepressants.[8] The tetrahydropyran ring is a structural component of some NK1 receptor antagonists.[3][9] Synthetic routes towards these molecules may involve the use of this compound or derivatives thereof to construct the core structure.
Precursor for PET Radiotracers
The development of positron emission tomography (PET) tracers is crucial for in vivo imaging in medical diagnostics.[10] The bromoethyl group of this compound can be displaced by [¹⁸F]fluoride to synthesize [¹⁸F]-labeled PET tracers containing the tetrahydropyran moiety.[11] This allows for the non-invasive study of biological processes and the distribution of drugs in the body.
Caption: Synthesis of a potential PET tracer precursor.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its ability to readily undergo nucleophilic substitution and form a Grignard reagent provides synthetic chemists with a powerful tool for the introduction of the tetrahydropyran-ethyl moiety. The prevalence of the tetrahydropyran scaffold in medicinally relevant molecules underscores the importance of this reagent in the development of new therapeutics, including sigma receptor ligands, NK1 receptor antagonists, and PET imaging agents. The experimental protocols provided in this guide offer a practical foundation for the utilization of this compound in a variety of synthetic applications.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold [ouci.dntb.gov.ua]
- 6. air.unimi.it [air.unimi.it]
- 7. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
An In-depth Technical Guide to Tetrahydropyran-Containing Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision aimed at optimizing physicochemical and pharmacokinetic properties. The THP moiety is not merely a passive linker but an active contributor to a molecule's drug-like characteristics, influencing everything from solubility and metabolic stability to target engagement.[3] This guide provides a technical overview of the THP scaffold's advantages, highlights its presence in successful pharmaceuticals, details relevant synthetic protocols, and illustrates its role in modulating biological pathways.
Physicochemical Properties and Advantages in Drug Design
The utility of the THP ring in drug discovery stems from its unique combination of properties that address common challenges in lead optimization.
-
Bioisosterism and Polarity Modulation : The THP ring is often employed as a bioisostere of a cyclohexane ring.[3] The replacement of a methylene (-CH2-) group with an oxygen atom introduces polarity, which can significantly reduce the lipophilicity (logP) of a compound. This modification can lead to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Hydrogen Bonding Capability : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors.[3] This can lead to enhanced binding affinity and selectivity.
-
Conformational Rigidity : As a cyclic ether, the THP scaffold has a more constrained conformation compared to a linear ether, which reduces the entropic penalty upon binding to a target.[3] This conformational rigidity helps to lock the molecule into a bioactive conformation, improving potency.
-
Metabolic Stability : The THP ring is generally stable to metabolic degradation, making it an attractive feature for improving the half-life of a drug candidate.[4]
A comparison of key physicochemical properties of the THP scaffold against a common bioisostere is presented below.
| Property | Tetrahydropyran (THP) | Cyclohexane |
| Molecular Weight ( g/mol ) | 86.13 | 84.16 |
| logP (Octanol/Water) | 0.95 | ~3.44 |
| Hydrogen Bond Acceptors | 1 | 0 |
| Solubility in Water | >80.2 g/L at 25°C[5] | 0.057 g/L at 25°C |
Case Studies: Approved Drugs Featuring the Tetrahydropyran Scaffold
The strategic incorporation of the THP moiety has contributed to the success of numerous FDA-approved drugs across various therapeutic areas.
Gilteritinib (Xospata®)
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3] The THP-amine substituent plays a crucial role in its pharmacological profile.[3]
| Parameter | Value | Target(s) |
| IC50 (FLT3) | 0.29 nM | FLT3 Kinase |
| IC50 (AXL) | 0.73 nM | AXL Receptor Tyrosine Kinase |
| Indication | Acute Myeloid Leukemia (AML) | N/A |
Venetoclax (Venclexta®)
Venetoclax is a B-cell lymphoma 2 (Bcl-2) inhibitor used to treat chronic lymphocytic leukemia (CLL). During its development, the replacement of a morpholine ring with a THP-containing moiety was a key step in achieving selectivity for Bcl-2 over Bcl-XL, which was crucial for mitigating toxicity.[3]
| Parameter | Value | Target(s) |
| Ki (Bcl-2) | <0.01 nM | B-cell lymphoma 2 |
| Ki (Bcl-XL) | 48 nM | B-cell lymphoma-extra large |
| Indication | Chronic Lymphocytic Leukemia (CLL) | N/A |
Omarigliptin (Marizev®)
Omarigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of its complex THP core is a notable example of advanced organic chemistry in pharmaceutical manufacturing.[3]
| Parameter | Value | Target(s) |
| IC50 (DPP-4) | 1.6 nM | Dipeptidyl peptidase-4 |
| Indication | Type 2 Diabetes | N/A |
Signaling Pathway Visualization
The following diagram illustrates the FLT3 signaling pathway, which is targeted by the THP-containing drug, Gilteritinib. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting cancer cell proliferation and survival. Gilteritinib inhibits this aberrant signaling.
Synthetic Strategies and Experimental Protocols
The construction of the THP ring is a common objective in organic synthesis, with several reliable methods available to chemists.[6][7] The choice of method often depends on the desired substitution pattern and stereochemistry.
Common Synthetic Methods
-
Prins Cyclization : An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran.[6][8]
-
Oxa-Michael Addition (Intramolecular) : The cyclization of a hydroxy-α,β-unsaturated carbonyl compound to form a THP ring.[6]
-
Hetero-Diels-Alder Reaction : A [4+2] cycloaddition between a diene and an aldehyde or ketone to construct the dihydropyran ring, which can then be hydrogenated.[7]
-
Palladium-Catalyzed Alkoxycarbonylation : Cyclization involving a palladium catalyst to form the THP ring.[6]
Generalized Experimental Protocol: Intramolecular Oxa-Michael Addition
This protocol describes a general procedure for the synthesis of a substituted tetrahydropyran via an intramolecular oxa-Michael addition, a common strategy in medicinal chemistry.
Objective: To synthesize a 2,6-disubstituted tetrahydropyran from a linear hydroxy-enone precursor.
Materials:
-
(E)-7-hydroxy-1-phenylhept-2-en-1-one (1.0 eq)
-
Potassium carbonate (K2CO3, 1.5 eq)
-
Methanol (MeOH, 0.1 M)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add the (E)-7-hydroxy-1-phenylhept-2-en-1-one (1.0 eq).
-
Dissolve the starting material in methanol (to a concentration of 0.1 M).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (approx. 25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydropyran product.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The workflow for this synthetic approach can be visualized as follows.
Conclusion
The tetrahydropyran scaffold is a powerful tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, including reduced lipophilicity, hydrogen bonding capability, and metabolic stability, make it a valuable building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The successful application of the THP moiety in a range of approved drugs, such as Gilteritinib and Venetoclax, underscores its importance. A thorough understanding of the synthetic methodologies available for its construction allows for the rational design and efficient synthesis of new chemical entities, paving the way for the next generation of innovative medicines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Methodological & Application
Synthesis of Novel Heterocycles Using 4-(2-Bromoethyl)tetrahydropyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel nitrogen- and oxygen-containing heterocycles, including spirocyclic systems, utilizing the versatile building block, 4-(2-bromoethyl)tetrahydropyran. The tetrahydropyran (THP) moiety is a significant scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates. The bromoethyl side chain of the title compound serves as a reactive handle for various nucleophilic substitution and cyclization reactions, enabling the construction of diverse heterocyclic frameworks.
Synthesis of N-Substituted Piperidine and Pyrrolidine Analogs
The reaction of this compound with primary and secondary amines is a straightforward approach to novel piperidine and pyrrolidine analogs. The bromoethyl group facilitates efficient SN2 reactions with amine nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
General N-Alkylation Protocol
A primary or secondary amine is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. This compound is then added, and the reaction mixture is heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Synthesis of 1-Benzyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidine
-
Materials: this compound, Benzylamine, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of benzylamine (1.1 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Representative Data for N-Alkylation Reactions
| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidine | 16 | 85 |
| 2 | Morpholine | 4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)morpholine | 18 | 78 |
| 3 | Aniline | N-Phenyl-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)amine | 24 | 65 |
Synthesis of Spiro[tetrahydropyran-4,2'-pyrrolidine] Derivatives
Intramolecular cyclization provides an efficient route to spirocyclic heterocycles. By first reacting this compound with an appropriate bifunctional nucleophile, a subsequent intramolecular reaction can lead to the formation of a spirocyclic system. For the synthesis of spiro-pyrrolidines, an amino acid ester can be used as the initial nucleophile.
Protocol for Spiro-Pyrrolidine Synthesis
The synthesis begins with the N-alkylation of an amino acid ester, such as glycine ethyl ester, with this compound. The resulting intermediate can then undergo an intramolecular Dieckmann condensation or a similar cyclization reaction to form the spiro-pyrrolidinone, which can be further reduced to the corresponding spiro-pyrrolidine.
Experimental Protocol: Synthesis of Spiro[tetrahydropyran-4,2'-pyrrolidin]-5'-one
-
Step 1: N-Alkylation
-
Follow the general N-alkylation protocol described in section 1.1, using glycine ethyl ester hydrochloride as the amine nucleophile and an additional equivalent of base.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the purified product from Step 1 in anhydrous toluene.
-
Add a strong base, such as sodium ethoxide (1.1 equiv.), to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring for the formation of the cyclized product by TLC.
-
Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the spiro-pyrrolidinone.
-
Synthesis of Fused Oxepine Derivatives
While this compound itself does not directly lead to fused oxepines, a conceptually related starting material, 4-(2-bromoethyl)oxepine, can be used to synthesize fused heterocyclic systems. The bromoethyl group allows for initial modification, followed by intramolecular cyclization involving the oxepine ring.
Conceptual Pathway to Fused Oxepine-Azepine Systems
The synthesis would involve the initial reaction of 4-(2-bromoethyl)oxepine with a primary amine to form an N-substituted aminoethyl-oxepine intermediate. Subsequent intramolecular cyclization, promoted by a base, would lead to the formation of a fused oxepine-azepine derivative.[1]
Visualizations
Caption: General experimental workflow for the synthesis of heterocycles.
Caption: Reaction pathways for heterocycle synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of N-substituted piperidine and pyrrolidine analogs, as well as more complex spirocyclic systems. The adaptability of these methods allows for the creation of diverse chemical libraries for drug discovery and development programs.
References
N-Alkylation of Amines with 4-(2-Bromoethyl)tetrahydropyran: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines with 4-(2-bromoethyl)tetrahydropyran. This reaction is a valuable tool for the introduction of the tetrahydropyran-4-ylethyl moiety, a common structural motif in pharmacologically active compounds, imparting favorable physicochemical properties such as increased solubility and metabolic stability.
The N-alkylation of amines with alkyl halides is a classic and widely used transformation in organic synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group. A key challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2] This can lead to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[1][2]
Several strategies can be employed to favor the desired mono-alkylation product. Using a large excess of the starting amine can statistically favor the reaction of the alkyl halide with the primary amine.[1] Additionally, the choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used to neutralize the hydrobromic acid formed during the reaction.[3][4] Cesium carbonate has been reported to be particularly effective in promoting selective mono-N-alkylation, a phenomenon attributed to the "cesium effect".[5][6][7][8]
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines with alkyl bromides. While specific data for this compound is limited in publicly available literature, these examples provide a strong predictive framework for reaction outcomes.
| Entry | Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | Benzylamine | n-Butyl bromide | Et₃N | DMF | 20-25 | 9 | 76 | [3] |
| 2 | Benzylamine | n-Butyl bromide | DIPEA | DMF | 20-25 | 8 | 77 | [3] |
| 3 | p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 12 | 95 | [7] |
| 4 | Aniline | n-Butyl bromide | Cs₂CO₃ | DMF | 60 | 5 | 85 | [7] |
| 5 | Aniline | Benzyl bromide | Cs₂CO₃ | DMF | 55 | 12 | 92 | [7] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a generalized method for the N-alkylation of a primary or secondary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 - 2.0 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF or MeCN to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Mandatory Visualizations
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for O-alkylation of Phenols with 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the O-alkylation of phenols using 4-(2-bromoethyl)tetrahydropyran. This reaction, a specific application of the Williamson ether synthesis, is a valuable method for introducing the tetrahydropyranyl ethyl ether moiety onto a phenolic core, a common structural motif in medicinal chemistry and materials science.
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, enabling the formation of aryl ethers. The Williamson ether synthesis is the most common and versatile method for this purpose.[1] The reaction proceeds via an S_N2 mechanism where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and displaces a halide from an alkyl halide.[1] This protocol focuses on the use of this compound as the alkylating agent to furnish 4-(2-phenoxyethyl)tetrahydropyran derivatives.
General Reaction Scheme
The overall transformation can be depicted as follows:
Key Reaction Parameters and Optimization
Several factors influence the efficiency and yield of the O-alkylation reaction. Careful consideration and optimization of these parameters are crucial for successful synthesis.
-
Choice of Base: The selection of a suitable base is critical for the quantitative deprotonation of the phenol to form the more nucleophilic phenoxide. The acidity of the phenol (pKa) dictates the required base strength. For most simple phenols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or acetone.[2] For less acidic phenols, stronger bases such as sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.[1]
-
Solvent System: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly employed.[1][2] These solvents effectively dissolve the phenoxide salt and the alkyl halide, facilitating the S_N2 reaction. The choice of solvent can significantly impact the reaction rate and yield.
-
Reaction Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate. Temperatures ranging from room temperature to the reflux temperature of the solvent are common. Optimization of the temperature is often required to balance reaction speed with the potential for side reactions.
-
Reaction Time: The reaction time is monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting phenol. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can be employed to facilitate the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction.[3][4][5]
Experimental Protocols
Below are two representative protocols for the O-alkylation of a generic phenol with this compound. Note: These are generalized procedures and may require optimization for specific phenolic substrates.
Protocol 1: O-alkylation using Potassium Carbonate in DMF
This is a widely applicable and robust method for a variety of phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of the phenol of approximately 0.1-0.5 M.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: O-alkylation using Sodium Hydride in THF
This method is suitable for less acidic phenols that are not efficiently deprotonated by weaker bases.
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the substituted phenol (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the stirred suspension of sodium hydride. Effervescence (hydrogen gas evolution) should be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the effervescence ceases.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the O-alkylation of various phenols with this compound based on general knowledge of the Williamson ether synthesis. Actual yields will vary depending on the specific substrate and optimized conditions.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6-12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8-16 | 80-90 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 4-8 | 90-98 |
| 2,6-Dimethylphenol | NaH | THF | Reflux | 12-24 | 60-75 |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 70 | 6-10 | 75-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the O-alkylation of phenols with this compound.
Caption: General workflow for the O-alkylation of phenols.
Signaling Pathway Analogy: The Williamson Ether Synthesis
This diagram provides a conceptual analogy of the key steps in the Williamson ether synthesis, likening them to a signaling pathway.
References
Application Notes and Protocols for the Grignard Reaction with 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of the Grignard reagent from 4-(2-bromoethyl)tetrahydropyran, namely 2-(tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide, and its subsequent reaction with an electrophile. The tetrahydropyran (THP) moiety is a prevalent scaffold in many biologically active molecules and natural products. The synthesis of this Grignard reagent offers a valuable tool for introducing the 2-(tetrahydro-2H-pyran-4-yl)ethyl group in the development of novel chemical entities.[1]
The Grignard reaction is a fundamental method for forming carbon-carbon bonds.[2] It involves the reaction of an organohalide with magnesium metal in an ethereal solvent to form an organomagnesium halide, which then acts as a potent nucleophile.[3] Due to the high reactivity of the Grignard reagent, the reaction must be conducted under strictly anhydrous conditions with an inert atmosphere.[4]
Reaction Principle
The formation of 2-(tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The resulting Grignard reagent can then be used for nucleophilic addition to a variety of electrophiles, such as aldehydes, ketones, and esters, to yield the corresponding alcohols.[5][6]
Reaction Scheme:
-
Formation of the Grignard Reagent:
This compound + Mg → 2-(Tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide
-
Reaction with an Electrophile (e.g., Acetone):
2-(Tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide + Acetone → 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-2-ol (after acidic workup)
Data Presentation
The following tables summarize the materials required and the expected outcomes for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide and its subsequent reaction.
Table 1: Materials and Reagents for Grignard Reagent Formation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 207.09 | 10.35 g (1.0 equiv) | 50.0 | Must be anhydrous. |
| Magnesium turnings | 24.31 | 1.46 g (1.2 equiv) | 60.0 | Freshly crushed or ground to expose a fresh surface.[7] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Distilled from sodium/benzophenone or from a freshly opened bottle. |
| Iodine | 253.81 | 1 crystal | - | Used as an activator.[8] |
| 1,2-Dibromoethane (optional activator) | 187.86 | A few drops | - | Alternative to iodine for activation.[3] |
| Inert Gas (Nitrogen or Argon) | - | - | - | To maintain an inert atmosphere.[9] |
Table 2: Key Reaction Parameters and Expected Outcomes
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous THF | Diethyl ether can also be used, but THF is often preferred for its higher boiling point and better solvating properties.[9] |
| Activation Method | Iodine crystal | Essential for removing the passivating magnesium oxide layer.[8] |
| Initiation Temperature | Room temperature to ~40°C | The reaction is exothermic; gentle warming may be needed for initiation, followed by cooling if it becomes too vigorous.[8] |
| Reaction Time | 1 - 2 hours | Completion is indicated by the consumption of most of the magnesium.[10] |
| Expected Yield | 80 - 95% (in solution) | Primary alkyl bromides generally give high yields of the Grignard reagent.[8] |
| Reaction with Acetone | ||
| Electrophile | Acetone (0.9 equiv) | Should be anhydrous. |
| Reaction Temperature | 0°C to room temperature | The Grignard addition is typically performed at low temperatures to control the exothermic reaction.[11] |
| Reaction Time | 30 minutes - 1 hour | Monitored by TLC. |
| Work-up | Saturated aq. NH4Cl | To quench the reaction and protonate the alkoxide.[10] |
| Expected Product Yield | 70 - 90% | Dependent on the purity of the Grignard reagent and reaction conditions. |
Experimental Protocols
3.1. Preparation of 2-(Tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.[9]
-
Place a magnetic stir bar in the flask.
-
-
Procedure:
-
To the reaction flask, add magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine.[8]
-
In the dropping funnel, prepare a solution of this compound (10.35 g, 50.0 mmol) in 50 mL of anhydrous THF.
-
Add approximately 10% of the bromide solution from the dropping funnel to the stirred magnesium suspension.[8]
-
Observe for signs of reaction initiation, such as the disappearance of the iodine color, gentle boiling of the solvent, and the formation of a cloudy, grayish solution. Gentle warming with a heat gun may be necessary.[8][11] Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.[8]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting cloudy gray solution is the Grignard reagent, which should be used immediately.[9]
-
3.2. Reaction with Acetone
-
Apparatus Setup:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve anhydrous acetone (2.61 g, 45.0 mmol, 0.9 equiv) in 50 mL of anhydrous THF.
-
Cool the acetone solution to 0°C using an ice-water bath.
-
-
Procedure:
-
Slowly add the freshly prepared Grignard reagent solution to the stirred acetone solution via a cannula or from the dropping funnel. Maintain the temperature at 0°C during the addition.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[10]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | 1. Passivated magnesium surface (MgO layer). 2. Wet glassware or solvent. | 1. Crush the magnesium turnings in a mortar and pestle before use.[7] Add a crystal of iodine or a few drops of 1,2-dibromoethane.[8] 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[9] |
| Low yield of Grignard reagent | 1. Reaction with atmospheric O₂ or CO₂. 2. Wurtz coupling side reaction. | 1. Maintain a positive pressure of inert gas throughout the reaction.[9] 2. Add the alkyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[10] |
| Low yield of final product | 1. Incomplete reaction. 2. Impure Grignard reagent. | 1. Monitor the reaction by TLC and allow for longer reaction times if necessary. 2. Use the Grignard reagent immediately after preparation. |
References
- 1. Buy (Tetrahydro-2H-pyran-4-yl)magnesium bromide | 197457-50-4 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 4-(2-Bromoethyl)tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-(2-bromoethyl)tetrahydropyran derivatives with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the development of PARP and kinase inhibitors.
Application Notes
The 4-(2-arylethyl)tetrahydropyran scaffold is a privileged structure in modern drug discovery. The tetrahydropyran (THP) ring serves as a versatile, non-planar bioisostere for various cyclic and acyclic moieties, often improving the pharmacokinetic properties of drug candidates. Its incorporation can lead to enhanced solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework that can optimize interactions with biological targets.
Therapeutic Relevance:
Derivatives of 4-(2-arylethyl)tetrahydropyran have shown significant promise as potent inhibitors of key enzymes implicated in cancer and other diseases. Notably, this scaffold is a crucial component in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are central to the cellular response to DNA damage, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
Furthermore, the structural motif has been explored in the development of various kinase inhibitors. Kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 4-(2-arylethyl)tetrahydropyran moiety can be tailored to fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.
The Suzuki coupling reaction provides a robust and efficient method for the synthesis of these valuable compounds, allowing for the introduction of a diverse range of aryl and heteroaryl groups. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds in drug discovery programs.
Experimental Protocols
The following protocols are based on established literature procedures for the Suzuki coupling of this compound with arylboronic acids.
General Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction.
Protocol 1: Suzuki Coupling of this compound with (4-Fluorophenyl)boronic Acid
This protocol is adapted from the synthesis of a PARP inhibitor intermediate.
Materials:
-
This compound
-
(4-Fluorophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe. The reaction concentration should be approximately 0.2 M with respect to the this compound.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(4-fluorophenyl)ethyl)tetrahydropyran.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of this compound derivatives.
Table 1: Reaction Conditions for the Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 78 |
| 3 | (3-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 85 | 16 | 82 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 10 | 75 |
Yields are isolated yields after purification.
Visualizations
Experimental Workflow
Application Notes and Protocols for Sonogashira Coupling with Tetrahydropyran-Containing Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3]
Tetrahydropyran (THP) is a common and robust protecting group for alcohols. Its stability under a variety of reaction conditions, including those typically employed in Sonogashira couplings, makes THP-containing alkynes valuable building blocks in multi-step syntheses. The THP group can be readily removed under acidic conditions to reveal the free alcohol for further functionalization.
These application notes provide detailed protocols and quantitative data for the Sonogashira coupling of tetrahydropyran-containing alkynes with a range of aryl halides. The information is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Catalytic Cycle and Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
Copper Acetylide Formation: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
A copper-free version of the Sonogashira reaction has also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[2]
The dual catalytic cycle of the Sonogashira reaction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran with various aryl halides. These data are representative and may require optimization for specific substrates and scales.
Table 1: Sonogashira Coupling of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran with Aryl Iodides
| Entry | Aryl Iodide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 92 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 90 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 95 |
| 4 | 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 88 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 85 |
Table 2: Sonogashira Coupling of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 85 |
| 2 | 4-Bromoanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 91 |
| 4 | 4-Bromoacetophenone | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 78 |
| 5 | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 89 |
Experimental Protocols
General Procedure for Sonogashira Coupling of a THP-Protected Alkyne with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
THP-protected alkyne (e.g., 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (if required, 5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (2.5 mol%), and copper(I) iodide (5.0 mol%). If using a palladium source without phosphine ligands (e.g., Pd(CF₃COO)₂), add triphenylphosphine (5.0 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the amine base.
-
Stir the mixture for a few minutes until the solids have dissolved.
-
Add the THP-protected alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C for aryl bromides, room temperature to 60 °C for aryl iodides) and stir for the required time (typically 3-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol for THP Deprotection
Materials:
-
THP-protected coupled product (1.0 equiv)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or HCl)
-
Solvent (e.g., methanol, ethanol, or a mixture of THF/water)
Procedure:
-
Dissolve the THP-protected compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of the acid catalyst (e.g., PTSA, 0.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected product by flash column chromatography if necessary.
Mandatory Visualizations
Experimental workflow for Sonogashira coupling and subsequent deprotection.
References
Application Notes and Protocols for the Synthesis of Tetrahydropyran-Containing Drug Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of drug analogues containing the tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, making its efficient and stereoselective synthesis a critical aspect of modern drug discovery.[1]
Introduction
The tetrahydropyran ring system is a key structural feature in a wide range of biologically active molecules, including anticancer agents, antibiotics, and drugs targeting the central nervous system. Its conformational rigidity and potential for hydrogen bond acceptance make it a valuable component in designing molecules with improved pharmacological properties. This document outlines two robust and widely used methodologies for the synthesis of substituted tetrahydropyrans: the Prins Cyclization and the Intramolecular Oxa-Michael Addition. Additionally, it provides specific protocols for the synthesis of two notable drugs containing the THP core, Gilteritinib and Topiramate, and illustrates their relevant signaling pathways.
Key Synthetic Methodologies
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This method is highly valued for its ability to construct the THP core with excellent stereocontrol.[2][3][4]
Application Notes:
The Prins cyclization is particularly effective for synthesizing 2,4,6-trisubstituted and 2,6-disubstituted tetrahydropyrans. The stereochemical outcome is often controlled by the geometry of the oxocarbenium ion intermediate, which typically adopts a chair-like transition state to minimize steric interactions.[5] A variety of Lewis and Brønsted acids can be employed as catalysts, and the choice of catalyst can influence the reaction's efficiency and selectivity.[6] The reaction is amenable to both solution-phase and solid-phase synthesis.[6]
Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [5]
This protocol describes an environmentally friendly and high-yielding approach to 4-hydroxytetrahydropyrans.
-
Materials:
-
Homoallylic alcohol (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Phosphomolybdic acid (PMA) (10 mol%)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 4-hydroxytetrahydropyran.
-
Quantitative Data:
| Entry | Aldehyde | Homoallylic Alcohol | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | 3-Buten-1-ol | 3 | 92 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 3-Buten-1-ol | 3.5 | 90 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | 3-Buten-1-ol | 4 | 88 | >99:1 |
| 4 | Heptanal | 3-Buten-1-ol | 5 | 82 | >99:1 |
| 5 | Cyclohexanecarbaldehyde | 3-Buten-1-ol | 4.5 | 85 | >99:1 |
Table 1: Yields and diastereoselectivity of PMA-catalyzed Prins cyclization in water.[5]
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a heterocyclic ring. This method is widely used for the synthesis of substituted tetrahydropyrans and tetrahydrofurans.[7][8][9]
Application Notes:
This reaction can be catalyzed by either acid or base. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.[10] The reaction is often highly diastereoselective, with the stereochemistry being directed by the existing stereocenters in the substrate. Microwave irradiation can be employed to accelerate the reaction and improve yields.[10]
Experimental Protocol: Acid-Catalyzed Intramolecular Oxa-Michael Addition under Microwave Irradiation [10]
This protocol describes a solvent-free and rapid synthesis of substituted dihydropyranones.
-
Materials:
-
(E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one (1.0 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (5 mol%)
-
Microwave reactor
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Place the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one (1.0 mmol) and TfOH (0.05 mmol) in a microwave-transparent vessel.
-
Irradiate the mixture in a microwave reactor at 80°C for the time specified in Table 2.
-
After cooling, dissolve the residue in dichloromethane (10 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyranone.
-
Quantitative Data:
| Entry | Aryl Group | Time (min) | Conversion (%) | Yield (%) |
| 1 | Phenyl | 3 | 90 | 81 |
| 2 | 4-Chlorophenyl | 4 | 88 | 79 |
| 3 | 4-Methylphenyl | 3 | 92 | 83 |
| 4 | 4-Methoxyphenyl | 5 | 85 | 75 |
| 5 | 2-Naphthyl | 4 | 89 | 80 |
Table 2: Conversion and yields for the microwave-assisted intramolecular oxa-Michael addition.[10]
Synthesis of Tetrahydropyran-Containing Drugs
Gilteritinib (Xospata®)
Gilteritinib is a potent and selective FLT3 inhibitor used for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[11][12][13]
Experimental Protocol: Synthesis of Gilteritinib (Key Coupling Step) [14][15]
This protocol describes the Buchwald-Hartwig amination reaction to couple the pyrazine core with the aniline side chain.
-
Materials:
-
3-amino-6-methyl-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-carbonitrile
-
3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide
-
Anhydrous dioxane
-
-
Procedure:
-
To a reaction flask, add 3-amino-6-methyl-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-carbonitrile, 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture at 100°C until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., dichloromethane).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Gilteritinib.
-
Signaling Pathway: FLT3 Inhibition by Gilteritinib
Gilteritinib is a type I FLT3 inhibitor, meaning it can bind to both the active and inactive conformations of the FLT3 receptor.[11] It competitively blocks the ATP-binding site, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and STAT5, which are crucial for leukemic cell proliferation and survival.[11][13]
Caption: FLT3 signaling pathway and its inhibition by Gilteritinib.
Topiramate (Topamax®)
Topiramate is an anticonvulsant drug used in the treatment of epilepsy and migraine.[16][17][18][19] Its structure is a sulfamate-substituted monosaccharide, a derivative of D-fructose.
Experimental Protocol: Synthesis of Topiramate [16][17]
This protocol describes the sulfamoylation of diacetonefructose.
-
Materials:
-
2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (diacetonefructose)
-
Sulfuric diamide
-
2-Picoline
-
Toluene
-
-
Procedure:
-
In a reaction vessel, dissolve diacetonefructose in toluene.
-
Add sulfuric diamide and 2-picoline to the solution.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude topiramate can be purified by recrystallization.
-
Signaling Pathway: GABA-A Receptor Modulation by Topiramate
One of the mechanisms of action of topiramate is the potentiation of GABA-A receptor-mediated currents.[20][21][22][23][24] It binds to a site on the GABA-A receptor distinct from the GABA, benzodiazepine, and barbiturate binding sites, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which results in an inhibitory effect.
Caption: GABA-A receptor signaling and potentiation by Topiramate.
Conclusion
The synthesis of tetrahydropyran-containing drug analogues is a vibrant and essential area of medicinal chemistry. The methodologies outlined in these application notes, particularly the Prins cyclization and intramolecular oxa-Michael addition, provide versatile and efficient routes to this important heterocyclic scaffold. The provided protocols and data serve as a practical guide for researchers in the design and execution of synthetic strategies towards novel therapeutic agents. The visualization of the signaling pathways for Gilteritinib and Topiramate further highlights the crucial role of the tetrahydropyran motif in modulating key biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks [uvadoc.uva.es]
- 4. research.abo.fi [research.abo.fi]
- 5. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sid.ir [sid.ir]
- 17. Topiramate synthesis - chemicalbook [chemicalbook.com]
- 18. CN101045740A - Preparation method of topiramate - Google Patents [patents.google.com]
- 19. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. GABAA receptor - Wikipedia [en.wikipedia.org]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes: Introducing a Lipophilic Spacer with 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a critical step in optimizing its pharmacokinetic and pharmacodynamic profile. The introduction of lipophilic spacers is a widely employed strategy to fine-tune these characteristics, influencing factors such as membrane permeability, metabolic stability, and target binding affinity.[1] 4-(2-Bromoethyl)tetrahydropyran is a versatile reagent for introducing a tetrahydropyran (THP)-based lipophilic spacer, offering a unique combination of features to enhance drug-like properties.
The tetrahydropyran moiety is recognized as a valuable component in medicinal chemistry.[2][3] It serves as a bioisostere for other cyclic systems like cyclohexane but with the added advantage of an oxygen atom that can act as a hydrogen bond acceptor, potentially leading to additional interactions with biological targets.[4] The incorporation of the THP ring can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This application note provides detailed protocols and supporting data for the use of this compound in the alkylation of amine and phenol nucleophiles, common functional groups in pharmacologically active compounds.
Physicochemical Properties and Pharmacological Rationale
The introduction of the this compound spacer can significantly impact a molecule's lipophilicity, a key determinant of its biological behavior. The tetrahydropyran ring, while lipophilic, is generally considered to have lower lipophilicity than a corresponding cyclohexane ring, offering a nuanced approach to modulating this property.[4] This can be particularly advantageous in balancing the need for sufficient lipophilicity for membrane traversal with the risk of increased metabolic clearance or off-target effects associated with highly lipophilic compounds.[1]
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃BrO |
| Molecular Weight | 193.08 g/mol |
| Calculated LogP (cLogP) | 2.1 |
| Topological Polar Surface Area (TPSA) | 9.23 Ų |
Note: cLogP is an estimation of the logarithm of the octanol-water partition coefficient and is a widely used measure of lipophilicity.
The ethyl linker provides flexibility, allowing the tetrahydropyran ring to orient itself favorably within a binding pocket. This strategic placement can lead to enhanced binding affinity and selectivity for the target protein.
Application in Dopamine D2 Receptor Antagonists: A Case Study
To illustrate the utility of the this compound spacer, we present a case study focused on the modification of a hypothetical dopamine D2 receptor antagonist. Dopamine D2 receptor antagonists are a cornerstone in the treatment of various neuropsychiatric disorders.[5][6] The affinity of these antagonists for the D2 receptor is a critical determinant of their therapeutic efficacy.
By introducing the tetrahydropyran-ethyl spacer onto a known D2 antagonist scaffold, it is possible to explore new interactions within the receptor's binding site and modulate the compound's overall properties.
Table 2: Comparative Biological and Physicochemical Data (Hypothetical)
| Compound | Structure | D2 Receptor Affinity (Ki, nM) | cLogP |
| Parent Compound (e.g., a simplified Eticlopride analog) | Aromatic core with a primary or secondary amine | 5.2 | 3.5 |
| THP-E-Parent Compound | Parent compound N-alkylated with this compound | 2.8 | 4.3 |
Note: The data in this table is hypothetical and serves to illustrate the potential impact of the tetrahydropyran-ethyl spacer. Actual results will vary depending on the specific parent molecule.
The hypothetical data suggests that the addition of the tetrahydropyran-ethyl spacer can lead to an increase in both lipophilicity (cLogP) and binding affinity (lower Ki value) for the dopamine D2 receptor.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of an amine and O-alkylation of a phenol using this compound.
Protocol 1: N-Alkylation of a Primary/Secondary Amine
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Amine-containing substrate (e.g., a dopamine receptor antagonist precursor)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the amine-containing substrate (1.0 eq) in ACN or DMF (0.1 M), add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).
Characterization of a Representative Product (N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.8 Hz, 2H), 6.75 (t, J = 7.3 Hz, 1H), 6.65 (d, J = 7.8 Hz, 2H), 3.98 (dd, J = 11.2, 3.6 Hz, 2H), 3.75 (br s, 1H), 3.40 (td, J = 11.6, 2.0 Hz, 2H), 3.25 (t, J = 7.2 Hz, 2H), 1.70-1.55 (m, 5H), 1.35-1.25 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 129.3, 117.5, 112.9, 68.3, 44.1, 37.6, 34.8, 32.7.
-
MS (ESI): m/z calculated for C₁₃H₁₉NO [M+H]⁺ 206.15; found 206.2.
Protocol 2: O-Alkylation of a Phenol
This protocol details the reaction of this compound with a phenolic compound.
Materials:
-
This compound
-
Phenol-containing substrate
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol-containing substrate (1.0 eq) in DMF or acetone (0.1 M), add Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Stir the reaction mixture at 50-70 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Characterization of a Representative Product (4-(2-(p-tolyloxy)ethyl)tetrahydro-2H-pyran):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J = 8.4 Hz, 2H), 6.82 (d, J = 8.4 Hz, 2H), 4.10 (t, J = 6.8 Hz, 2H), 3.99 (dd, J = 11.2, 3.6 Hz, 2H), 3.40 (td, J = 11.6, 2.0 Hz, 2H), 2.29 (s, 3H), 1.85 (q, J = 6.8 Hz, 2H), 1.75-1.60 (m, 3H), 1.40-1.30 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.8, 130.0, 129.8, 114.4, 68.3, 67.8, 37.1, 34.9, 32.8, 20.5.
-
MS (ESI): m/z calculated for C₁₄H₂₀O₂ [M+H]⁺ 221.15; found 221.2.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental procedures and the biological context, the following diagrams have been generated.
Conclusion
This compound is a valuable synthetic tool for the introduction of a lipophilic spacer with the potential to enhance the pharmacological properties of drug candidates. The protocols provided herein offer a starting point for the efficient alkylation of amine and phenol functionalities. The strategic incorporation of the tetrahydropyran-ethyl moiety can lead to improved binding affinities and optimized physicochemical properties, ultimately contributing to the development of more effective therapeutics. Researchers are encouraged to adapt and optimize these methods for their specific molecular scaffolds and to explore the full potential of this versatile building block in their drug discovery programs.
References
- 1. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.unthsc.edu [experts.unthsc.edu]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Tetrahydropyran (THP) Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tetrahydropyranyl (THP) group for the protection of hydroxyl functionalities in organic synthesis. This guide includes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate the strategic application of THP ethers in complex synthetic endeavors.
Introduction
The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and phenols.[1][2] Its popularity stems from its ease of introduction, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions.[1][3][4] THP ethers are acetals, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[5][6] This conversion of a nucleophilic and potentially acidic hydroxyl group into a stable ether linkage makes it compatible with a broad range of synthetic transformations, including reactions involving organometallics, hydrides, and strong bases.[7][8]
A key consideration when using the THP group is the introduction of a new stereocenter at the anomeric carbon, which can result in the formation of diastereomers if the substrate alcohol is chiral.[7][9] This can complicate purification and spectroscopic analysis.[1]
Stability of THP Ethers
THP ethers exhibit stability across a wide range of reaction conditions, a crucial feature for multi-step syntheses.[1][10] They are generally stable to:
-
Strongly basic conditions (e.g., LDA, t-BuOK, KOH)[10]
-
Organometallic reagents (e.g., Grignard reagents, organolithiums) below 0°C[8]
-
Nucleophilic reagents[7]
-
Hydride reductions (e.g., LiAlH4 in the absence of Lewis acids)[8]
-
Oxidizing and reducing agents[10]
However, THP ethers are labile under acidic conditions, which allows for their selective removal.[3][9]
Mechanism of THP Protection and Deprotection
The formation and cleavage of THP ethers proceed via acid catalysis, involving a resonance-stabilized oxocarbenium ion intermediate.[1][9]
Protection of Alcohols
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP by an acid catalyst, leading to the formation of a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[5]
Caption: Mechanism of acid-catalyzed THP ether formation.
Deprotection of THP Ethers
The deprotection of a THP ether is the reverse process, an acid-catalyzed hydrolysis. Protonation of the ether oxygen of the THP group facilitates the cleavage of the C-O bond, releasing the alcohol and forming the same resonance-stabilized carbocation. This carbocation is then quenched by water or another nucleophilic solvent.[3][9]
Caption: Mechanism of acid-catalyzed THP ether deprotection.
Experimental Protocols
Protocol 1: General Procedure for THP Protection of an Alcohol
This protocol is a widely used and effective method for the protection of primary and secondary alcohols.[5][9]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dichloromethane.[9]
-
Add DHP to the solution.[9]
-
Add PPTS to the mixture.[9] For more acid-sensitive substrates, the reaction can be cooled to 0 °C before the addition of the catalyst.[9]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[9]
-
Once the reaction is complete, quench by adding water.[9]
-
Extract the aqueous layer with dichloromethane (3x).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.[9]
-
Purify the crude product by column chromatography on silica gel if necessary.[9]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether
This protocol describes a common and mild method for the cleavage of THP ethers.[3]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid:Tetrahydrofuran:Water (3:1:1 v/v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the THP-protected alcohol in the acetic acid:THF:water mixture.[3]
-
Stir the solution at room temperature.[3]
-
Monitor the reaction progress by TLC.[3]
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel if necessary.[3]
Protocol 3: Deprotection of THP Ethers using a Solid-Supported Acid Catalyst
The use of a solid-supported acid like Amberlyst-15 simplifies the workup procedure as the catalyst can be removed by filtration.[3]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Methanol
-
Amberlyst-15 resin (10-20% by weight)
Procedure:
-
To a solution of the THP-protected alcohol in methanol, add Amberlyst-15 resin.[3]
-
Stir the suspension at room temperature.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[3]
-
Wash the resin with a small amount of methanol.[3]
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.[3] The crude product is often pure enough for subsequent steps.[3]
Quantitative Data: Comparison of Catalytic Systems
The choice of catalyst can significantly impact the efficiency of THP ether formation and cleavage. The following tables summarize various catalytic systems and their typical reaction conditions.
Table 1: Catalytic Systems for THP Protection of Alcohols
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| p-Toluenesulfonic acid (TsOH)[11] | Dichloromethane | Room Temp. | 0.5 - 2 h | High | Strong acid, may not be suitable for acid-sensitive substrates.[1] |
| Pyridinium p-toluenesulfonate (PPTS)[9][12] | Dichloromethane | Room Temp. | 1 - 6 h | High | Milder and more suitable for acid-sensitive substrates.[1][9] |
| Trifluoroacetic acid (TFA)[1] | Dichloromethane | Room Temp. | < 1 h | High | A representative example for primary alcohols.[1] |
| NH4HSO4@SiO2[5] | Cyclopentyl methyl ether or 2-methyltetrahydrofuran | Room Temp. | ~ 4 h | High | Heterogeneous catalyst, easy to remove.[5] |
| Bismuth triflate[7] | Solvent-free | Room Temp. | 0.25 - 1 h | High | Relatively non-toxic and insensitive to air and moisture.[7] |
| CeCl3·7H2O/NaI[7] | Solvent-free | Room Temp. | 0.1 - 1 h | High | Mild and environmentally benign.[7] |
Table 2: Catalytic Systems for Deprotection of THP Ethers
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Acetic Acid/THF/H2O[3] | Acetic Acid/THF/H2O | Room Temp. | 1 - 12 h | High | Mild and widely used conditions.[3] |
| p-Toluenesulfonic acid (TsOH)[9] | 2-Propanol | Room Temp. | ~ 17 h | Quantitative | Effective but may require longer reaction times.[9] |
| Amberlyst-15[3] | Methanol | Room Temp. | 1 - 4 h | High | Solid-supported acid, simplifies workup.[3] |
| Cerium(IV) ammonium nitrate (CAN)[3] | Acetonitrile/Water | Room Temp. | 0.25 - 2 h | High | Can also effect oxidative deprotection.[3] |
| Lithium chloride (LiCl)/H2O[12][13] | DMSO | 90 | 6 h | Excellent | Neutral conditions, useful for acid-sensitive substrates.[12][13] |
| Iodine[14] | Methanol | Room Temp. | 0.5 - 8 h | High | Mild conditions, methanol is the preferred solvent.[14] |
Experimental Workflow
The general workflow for a protection or deprotection reaction involving a THP ether is outlined below.
Caption: General experimental workflow for THP protection/deprotection.
Troubleshooting
| Problem | Possible Cause & Solution |
| Incomplete reaction | Insufficient catalyst: Increase catalyst loading.[1]Presence of water (for protection): Ensure anhydrous conditions.[1]Steric hindrance: More forcing conditions (higher temperature, stronger acid) may be required for hindered alcohols.[1] |
| Formation of byproducts | Polymerization of DHP: Use a milder acid catalyst (e.g., PPTS instead of TsOH) and control the temperature.[1]Acid-sensitive functional groups: Employ a milder, chemoselective catalyst.[1] |
| Difficult purification | Formation of diastereomers: If the starting alcohol is chiral, the two diastereomers may be difficult to separate by chromatography. Consider an alternative protecting group if this is a significant issue.[9] |
Conclusion
The tetrahydropyranyl ether is a robust and versatile protecting group for hydroxyl functions. Its ease of introduction and removal, coupled with its stability to a wide range of reagents, makes it a valuable tool in modern organic synthesis. Careful consideration of the substrate's sensitivity and the potential for diastereomer formation will guide the successful implementation of THP protection strategies in complex synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Synthesis of 4-(2-aminoethyl)tetrahydropyran: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 4-(2-aminoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the commercially available (tetrahydro-2H-pyran-4-yl)methanol. The procedure first involves the conversion of the starting alcohol to the corresponding tosylate, followed by a nucleophilic substitution with cyanide to yield the key intermediate, 2-(tetrahydro-2H-pyran-4-yl)acetonitrile. Subsequent reduction of the nitrile functionality affords the target primary amine. This protocol provides detailed methodologies, reagent specifications, and purification techniques.
Introduction
The tetrahydropyran moiety is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. 4-(2-aminoethyl)tetrahydropyran, with its primary amine handle, serves as a versatile synthon for the introduction of the tetrahydropyran motif in the synthesis of novel chemical entities. This application note outlines a reliable and scalable procedure for its preparation.
Overall Reaction Scheme
Caption: Overall synthetic workflow for 4-(2-aminoethyl)tetrahydropyran.
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
This procedure details the tosylation of (tetrahydro-2H-pyran-4-yl)methanol to activate the hydroxyl group for subsequent nucleophilic substitution.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate as a white solid or colorless oil.
Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile
This step involves the nucleophilic displacement of the tosylate group with sodium cyanide.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-(tetrahydro-2H-pyran-4-yl)acetonitrile.
Step 3: Synthesis of 4-(2-Aminoethyl)tetrahydropyran
This final step is the reduction of the nitrile intermediate to the target primary amine using lithium aluminum hydride.
Materials:
-
2-(Tetrahydro-2H-pyran-4-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF. Caution: LiAlH4 reacts violently with water. Ensure all glassware is scrupulously dry.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH4 in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the slurry through a pad of Celite or anhydrous Na2SO4 and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-(2-aminoethyl)tetrahydropyran.
-
The product can be further purified by distillation under reduced pressure if necessary.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis.
Table 1: Reagents and Stoichiometry
| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Molar Ratio (SM:R1:R2:R3) |
| 1 | (Tetrahydro-2H-pyran-4-yl)methanol | p-Toluenesulfonyl chloride | Triethylamine | DMAP | CH2Cl2 | 1 : 1.2 : 1.5 : 0.1 |
| 2 | (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate | Sodium cyanide | - | - | DMSO | 1 : 1.5 |
| 3 | 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile | Lithium aluminum hydride | - | - | THF | 1 : 2.5 |
Table 2: Product Characterization and Expected Yields
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 1 | (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate | C13H18O4S | 270.34 | 85-95 | White solid or colorless oil |
| 2 | 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile | C7H11NO | 125.17 | 70-85 | Colorless to pale yellow oil |
| 3 | 4-(2-Aminoethyl)tetrahydropyran | C7H15NO | 129.20 | 75-90 | Colorless oil |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of 4-(2-aminoethyl)tetrahydropyran.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 4-(2-Bromoethyl)tetrahydropyran
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction yield for alkylations using 4-(2-Bromoethyl)tetrahydropyran.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of nucleophiles with this compound?
A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A suitable base deprotonates the nucleophile (e.g., an amine or a phenol), increasing its nucleophilicity. The resulting anion then attacks the carbon atom bonded to the bromine on the this compound, displacing the bromide ion and forming a new carbon-nucleophile bond.
Q2: What are the key factors influencing the yield of these alkylation reactions?
A2: Several factors are critical for optimizing the reaction yield:
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions like elimination.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophilic anion more reactive.
-
Temperature: While initial deprotonation may be performed at lower temperatures, the alkylation step often requires heating to proceed at a reasonable rate. However, excessive heat can promote side reactions.
-
Purity of Reagents: The purity of this compound, the nucleophile, and the solvent is crucial. Water, in particular, can quench the base and the deprotonated nucleophile.
Q3: Which is a better leaving group for this substrate, bromine or chlorine?
A3: Bromine is a better leaving group than chlorine because the bromide ion is a weaker base and more stable than the chloride ion. Using this compound will generally result in faster reaction rates and higher yields compared to the chloro-analogue under identical conditions.[1]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
| Question | Possible Cause | Solution |
| My reaction is not proceeding, and I am recovering only starting materials. What should I check? | Inactive Base or Nucleophile: The base may have degraded, or the nucleophile may not be sufficiently deprotonated. | Use a fresh bottle of base or titrate it to determine its activity. Ensure anhydrous conditions, as water can neutralize the base and the nucleophile. |
| Insufficient Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For sterically hindered nucleophiles, refluxing may be necessary. | |
| Poor Solvent Choice: The chosen solvent may not be suitable for an SN2 reaction. | Switch to a polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the nucleophile. | |
| Degraded Alkylating Agent: The this compound may have decomposed during storage. | Verify the purity of the alkylating agent by NMR or GC-MS. If necessary, purify it before use. |
Issue 2: Formation of Multiple Products or Side Reactions
| Question | Possible Cause | Solution |
| I am seeing significant over-alkylation in my reaction with a primary amine. How can I promote mono-alkylation? | Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[2][3][4][5] | Use a large excess of the primary amine (3-5 equivalents) to increase the probability of the alkylating agent reacting with the primary amine. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration. |
| My TLC shows a non-polar spot that is not the starting material or the desired product. What could it be? | Elimination (E2) Side Reaction: A strong or sterically hindered base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of 4-vinyltetrahydropyran. | Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), especially for O-alkylation.[6] Running the reaction at a lower temperature can also disfavor elimination. |
| My nucleophile has multiple reactive sites. How can I ensure selective alkylation? | Lack of Chemoselectivity: If the nucleophile has multiple sites for alkylation (e.g., both an amine and a hydroxyl group), a mixture of products can be formed. | Use protecting groups for the more reactive functional group. For example, protect an amine as a carbamate before performing O-alkylation on a hydroxyl group. The choice of base and solvent can also influence selectivity.[1] |
Issue 3: Product Purification Challenges
| Question | Possible Cause | Solution |
| How do I remove the excess amine from my N-alkylation reaction? | High Basicity and Polarity of Amine: Excess amine can be difficult to separate from the product due to similar properties. | Perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate the amines, making them water-soluble and easily separable from the product in the organic layer. Be sure your product is stable to acid. |
| My product is an oil that is difficult to handle and purify. What can I do? | Product is not Crystalline: Many alkylated products are oils at room temperature. | If column chromatography is challenging, consider converting the product into a crystalline salt (e.g., a hydrochloride salt for amines) to facilitate purification by recrystallization. |
Data Presentation: Typical Reaction Conditions
The optimal conditions are highly dependent on the specific nucleophile used. The following tables provide starting points for optimization.
Table 1: Conditions for N-Alkylation of Amines with this compound
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| Primary Amine | K₂CO₃ | Acetonitrile (MeCN) | 80 | 60-80% | Use a large excess of the amine to minimize dialkylation.[6] |
| Secondary Amine | K₂CO₃ / DIPEA | DMF | 25-100 | 75-95% | Reaction is generally cleaner than with primary amines. |
| Aniline | Na₂CO₃ / K₂CO₃ | Methanol / DMF | 25-65 | 60-90% | Selective mono-alkylation can be achieved even with excess alkyl halide under mild conditions.[6] |
Table 2: Conditions for O-Alkylation of Phenols with this compound
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| Phenol | K₂CO₃ | Acetone / DMF | 50-80 | 85-98% | Anhydrous conditions are critical for high yield. |
| Substituted Phenols | Cs₂CO₃ | Acetonitrile (MeCN) | 80 | 90-99% | Cesium carbonate can be effective for less reactive phenols. |
| Aliphatic Alcohol | NaH | THF / DMF | 0 to 60 | 70-90% | Sodium hydride is a strong, non-nucleophilic base suitable for alcohols. Requires strictly anhydrous conditions. |
Visual Guides
Caption: General SN2 reaction pathway for alkylation.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.de [thieme-connect.de]
Navigating Side Reactions of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding and mitigating side reactions is a critical aspect of synthetic chemistry. This technical support center provides troubleshooting guidance and frequently asked questions regarding the common side products encountered in reactions involving 4-(2-Bromoethyl)tetrahydropyran.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed for the introduction of the tetrahydropyranyl ethyl moiety. As a primary alkyl halide, it is susceptible to nucleophilic substitution (S(_N)2) reactions, which are often the desired transformation. However, under basic conditions, a competing elimination (E2) reaction can lead to the formation of an undesired side product. This guide will focus on the identification, minimization, and understanding of this key side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions of this compound with bases/nucleophiles?
The primary and most common side product is 4-vinyltetrahydropyran , which is formed via an E2 elimination mechanism. In this reaction, a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of the bromide ion.
Q2: What factors influence the formation of the elimination side product?
The competition between the desired S(_N)2 substitution and the E2 elimination is primarily influenced by the nature of the base/nucleophile used. Sterically hindered or "bulky" bases will favor the formation of the E2 elimination product, 4-vinyltetrahydropyran. While strong, non-bulky bases like sodium ethoxide can also act as both a nucleophile and a base, leading to a mixture of products, the use of bulkier bases such as potassium tert-butoxide will significantly increase the proportion of the elimination product.
Q3: How can I minimize the formation of 4-vinyltetrahydropyran?
To favor the desired S(_N)2 substitution reaction and minimize the formation of the elimination side product, consider the following strategies:
-
Choice of Base/Nucleophile: Employ a strong, but sterically unhindered nucleophile. For Williamson ether synthesis, using the sodium salt of a primary alcohol is preferable to a tertiary alkoxide.
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.
-
Solvent: The choice of solvent can have an effect, though it is often secondary to the choice of base. Polar aprotic solvents like DMF or DMSO can be suitable for S(_N)2 reactions.
Q4: How can I detect the presence of 4-vinyltetrahydropyran in my reaction mixture?
Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for identifying and quantifying the components of your reaction mixture. The desired substitution product and the elimination side product will have different retention times and distinct mass spectra. 4-Vinyltetrahydropyran can be identified by its molecular ion peak and characteristic fragmentation pattern. Spectroscopic techniques like
1
H NMR can also be used to detect the characteristic signals of the vinyl group (typically in the 5-6 ppm region).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 4-vinyltetrahydropyran observed by GC-MS. | The base/nucleophile used is too sterically hindered. | Switch to a less sterically hindered base. For example, use sodium ethoxide instead of potassium tert-butoxide for ether synthesis. |
| The reaction temperature is too high. | Perform the reaction at a lower temperature. Start at room temperature or below and monitor the reaction progress. | |
| Reaction is slow and still produces a significant amount of the elimination product. | The nucleophile is not strong enough, requiring harsher conditions that favor elimination. | Ensure the nucleophile is sufficiently reactive. For alcohols, deprotonation with a strong base like sodium hydride prior to the addition of this compound is recommended. |
| Difficulty in separating the desired product from 4-vinyltetrahydropyran. | The boiling points of the two compounds may be close. | Optimize column chromatography conditions. A less polar eluent system may improve separation. Alternatively, consider converting the vinyl group of the side product to a more polar functional group to facilitate separation. |
Data Presentation
While specific quantitative data for the reaction of this compound with various bases is not extensively documented in publicly available literature, the general principles of S(_N)2 versus E2 reactions for primary alkyl halides can be summarized. The table below provides an estimated trend for product distribution based on the steric bulk of the alkoxide base in a Williamson ether synthesis.
| Base/Nucleophile | Steric Hindrance | Expected Major Product | Expected Side Product | Estimated Substitution:Elimination Ratio |
| Sodium Methoxide (CH(_3)ONa) | Low | Substitution (Ether) | Elimination (Alkene) | High (e.g., >90:10) |
| Sodium Ethoxide (CH(_3)CH(_2)ONa) | Moderate | Substitution (Ether) | Elimination (Alkene) | Moderate (e.g., 70:30 to 90:10) |
| Potassium tert-Butoxide ((CH(_3))(_3)COK) | High | Elimination (Alkene) | Substitution (Ether) | Low (e.g., <10:90) |
Note: These ratios are illustrative and can be influenced by reaction conditions such as temperature and solvent.
Experimental Protocols
Key Experiment: Reaction of this compound with Sodium Ethoxide (Illustrative Protocol for Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of 4-(2-ethoxyethyl)tetrahydropyran, the S(_N)2 product.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ether product from the 4-vinyltetrahydropyran side product and any unreacted starting material.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination side products.
Technical Support Center: Purification of Products from 4-(2-Bromoethyl)tetrahydropyran Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4-(2-Bromoethyl)tetrahydropyran.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my reaction mixture?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted this compound: This is common if the reaction has not gone to completion.
-
Elimination Byproduct (4-Vinyltetrahydropyran): The bromoethyl group can undergo E2 elimination, especially in the presence of a strong, non-nucleophilic base.
-
Hydrolysis Products: If the reaction or workup is performed under non-anhydrous conditions, the tetrahydropyran (THP) ether linkage, if present in your target molecule, can be susceptible to acidic hydrolysis.
-
Solvent Adducts: The reactive nature of the bromo-intermediate can sometimes lead to reactions with certain solvents.
-
Byproducts from the Nucleophile: Impurities present in or generated from your nucleophile can also contaminate the final product.
Q2: My purified product is an oil, but the literature reports it as a solid. What should I do?
A2: An oily product, where a solid is expected, often indicates the presence of impurities that inhibit crystallization.
-
Verify Purity: First, re-assess the purity of your product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Re-purify: If impurities are detected, an additional purification step, such as flash column chromatography, may be necessary.
-
Trituration: You can try triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes or pentane). This can wash away impurities and induce crystallization.
-
Solvent Removal: Ensure all residual solvents from the purification have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace volatile impurities.
Q3: I'm seeing multiple spots on my TLC plate after workup. How do I choose the right purification method?
A3: The choice of purification method depends on the nature of your product and the impurities.
-
Column Chromatography: This is the most versatile and common method for separating compounds with different polarities. It is particularly useful for separating isomeric byproducts or when multiple components are present in the crude mixture.
-
Recrystallization: If your desired product is a solid and you have multi-gram quantities, recrystallization can be a highly effective method for achieving high purity. This is ideal if the impurities have significantly different solubilities from your product in a given solvent system.
-
Distillation: For volatile, thermally stable liquid products, distillation (often under reduced pressure) can be an excellent choice for purification, especially on a larger scale.
-
Liquid-Liquid Extraction: This is primarily a workup technique but can be used for purification if your product has acidic or basic properties that allow it to be selectively extracted into an aqueous layer.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Problem: The yield of the desired product is significantly lower than expected after purification by flash column chromatography.
| Potential Cause | Troubleshooting Step | Citation |
| Product is Volatile | Check the solvent collected from the rotary evaporator trap for your product. | |
| Product Adsorbed on Silica Gel | The product may be too polar and has irreversibly adsorbed to the silica gel. Try using a more polar eluent or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. | |
| Product Degradation on Silica | Some compounds are sensitive to the acidic nature of silica gel. Perform a stability test by spotting a solution of your crude product on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs. If so, consider using neutral alumina or a different purification method. | |
| Improper Column Packing/Loading | Poorly packed columns can lead to channeling and inefficient separation, resulting in mixed fractions and product loss. Ensure the silica gel is packed uniformly and the sample is loaded in a concentrated band. | |
| Incorrect Solvent System | If the Rf of your compound is too low, it may take a very large volume of solvent to elute, leading to band broadening and potential loss. If the Rf is too high, separation from impurities will be poor. Aim for an Rf of ~0.3 for the target compound. |
Issue 2: Difficulty with Recrystallization
Problem: The product either fails to crystallize or "oils out" during the recrystallization process.
| Potential Cause | Troubleshooting Step | Citation |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try purifying the crude material first by column chromatography to remove the bulk of impurities. | |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents or solvent mixtures to find the optimal system. | |
| Cooling Too Rapidly | Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. | |
| Too Much Solvent | If too much solvent is used, the solution may not become saturated enough upon cooling for crystals to form. Carefully evaporate some of the solvent and allow it to cool again. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying a neutral compound resulting from a reaction with this compound.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Plug a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand (~1-2 cm).
-
Add the appropriate amount of silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase. Allow the silica to settle into a uniform bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Liquid-Liquid Extraction for Workup
This protocol describes a standard extractive workup to remove water-soluble impurities.
-
Quenching: Quench the reaction mixture by adding water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extraction:
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
-
Layer Separation:
-
Drain the lower layer. The identity of the lower layer depends on the relative densities of the organic and aqueous phases.
-
Pour out the upper layer from the top of the funnel to avoid contamination.
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the organic product.
-
Washing and Drying:
-
Combine all the organic layers.
-
Wash the combined organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Visualizations
Caption: A general workflow for the purification of reaction products.
Caption: A decision tree to select an appropriate purification method.
Caption: A diagram illustrating the liquid-liquid extraction workflow.
Technical Support Center: Purification Strategies for Reactions Involving 4-(2-Bromoethyl)tetrahydropyran
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted 4-(2-Bromoethyl)tetrahydropyran from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm having trouble removing the unreacted this compound. What are the recommended methods?
A1: The primary methods for removing unreacted this compound are liquid-liquid extraction, column chromatography, and the use of scavenger resins. The best method depends on the scale of your reaction and the properties of your desired product.
Q2: How do I choose between liquid-liquid extraction, column chromatography, and scavenger resins?
A2:
-
Liquid-Liquid Extraction: This is a good first step for bulk removal, especially on a larger scale. It is effective if there is a significant polarity difference between your product and the unreacted starting material.
-
Column Chromatography: This method is ideal for achieving high purity, particularly when your product and the unreacted starting material have similar polarities. It is suitable for small to medium-scale reactions.[1][2]
-
Scavenger Resins: These are excellent for removing the last traces of unreacted electrophiles and are particularly useful for parallel synthesis or when a quick and simple filtration-based purification is desired.[3][4]
Q3: Can I use a quenching agent to remove the unreacted this compound?
A3: Yes, quenching is a viable strategy. You can add a nucleophilic reagent to the reaction mixture to react specifically with the unreacted this compound. The resulting product is typically more polar and can be easily removed by extraction.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Issue 1: Emulsion formation during liquid-liquid extraction.
Problem: A persistent emulsion has formed between the aqueous and organic layers, making separation difficult.
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactants or other compounds that stabilize emulsions.
-
High concentration of dissolved salts.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[5]
-
Filtration: Pass the entire mixture through a pad of celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Issue 2: Co-elution of product and unreacted starting material during column chromatography.
Problem: The desired product and unreacted this compound are eluting together from the column.
Possible Causes:
-
The solvent system (eluent) has a polarity that is not optimal for separation.
-
The column is overloaded with the crude reaction mixture.
-
The column was not packed properly, leading to channeling.
Solutions:
-
Optimize the Eluent: Use thin-layer chromatography (TLC) to screen for a solvent system that provides good separation (a significant difference in Rf values) between your product and the starting material. A less polar solvent system will generally result in better separation of less polar compounds.[4][6]
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to first elute the less polar this compound, followed by your more polar product.[1]
-
Reduce the Load: Use a larger column or decrease the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the crude sample for difficult separations.[1]
-
Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.
Issue 3: Scavenger resin is not effectively removing the unreacted starting material.
Problem: After treatment with a scavenger resin and filtration, a significant amount of this compound remains.
Possible Causes:
-
Insufficient amount of scavenger resin was used.
-
The reaction time with the scavenger resin was too short.
-
The chosen scavenger resin is not suitable for reacting with alkyl bromides.
-
The resin's reactive sites are blocked or the resin is old.
Solutions:
-
Increase Equivalents: Add more scavenger resin (typically 2-6 equivalents relative to the excess starting material).[7]
-
Increase Reaction Time: Allow the resin to stir with the reaction mixture for a longer period (1 to 12 hours).[7]
-
Select an Appropriate Resin: Use a resin with nucleophilic functional groups that are known to react with alkyl halides, such as an amine-based resin (e.g., Tris-amine resin).[6][7]
-
Use Fresh Resin: Ensure the scavenger resin is fresh and has been stored under appropriate conditions.
Data Presentation
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₇H₁₃BrO | [8] |
| Molecular Weight | 193.08 g/mol | [8] |
| Boiling Point | 224 °C | [8] |
| Density | 1.302 g/mL | [8] |
| Solubility (Qualitative) | ||
| Water | Expected to have low solubility. | [9] |
| Common Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane) | Expected to be soluble. | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is a general guideline and should be optimized based on the specific properties of your product.
-
Quench the Reaction: If necessary, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Dilute: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent in which your product is soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).[5]
-
Aqueous Wash: Add an equal volume of water and gently shake the separatory funnel, venting frequently to release any pressure.[10]
-
Separate Layers: Allow the layers to separate. The denser layer will be at the bottom. The location of the organic layer depends on the solvent used (e.g., dichloromethane is denser than water, while ethyl acetate is less dense).
-
Repeat Washes: Drain the aqueous layer and repeat the wash with water (2-3 times) to remove water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Column Chromatography
-
Select Solvent System: Use TLC to determine an appropriate eluent system that gives a good separation between your product and this compound. A good starting point for a moderately polar compound is a mixture of ethyl acetate and hexanes.[4]
-
Pack the Column: Pack a glass column with silica gel or alumina using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.[11]
-
Elute: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[1]
-
Collect Fractions: Collect fractions in separate test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Quenching with a Nucleophilic Amine
-
Cool the Reaction: Cool the reaction mixture in an ice bath.
-
Add Quenching Agent: Slowly add an excess of a nucleophilic amine (e.g., diethylamine or piperidine) to the reaction mixture. The amine will react with the unreacted this compound.
-
Stir: Allow the mixture to stir at room temperature for a few hours to ensure the quenching reaction is complete.
-
Aqueous Workup: Proceed with a standard aqueous workup (as described in Protocol 1). The resulting ammonium salt and excess amine will be more soluble in the aqueous layer and can be easily removed by extraction.
Protocol 4: Removal using a Scavenger Resin
-
Choose the Resin: Select a scavenger resin with a nucleophilic functional group, such as an amine-based resin (e.g., Tris-amine).
-
Add Resin to Mixture: Add the scavenger resin (typically 2-6 equivalents based on the estimated amount of unreacted starting material) to the crude reaction mixture dissolved in a suitable solvent.[7]
-
Agitate: Stir or shake the mixture for 1-12 hours at room temperature.[7]
-
Filter: Filter the mixture to remove the resin.
-
Rinse: Wash the resin with a small amount of the solvent used for the reaction.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Visualizations
Caption: Decision tree for selecting a purification method.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Purification [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. suprasciences.com [suprasciences.com]
- 7. biotage.com [biotage.com]
- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with 4-(2-Bromoethyl)tetrahydropyran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving 4-(2-Bromoethyl)tetrahydropyran. Low yields in these reactions can be attributed to a variety of factors, from reagent quality to reaction conditions. This resource offers a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: I am experiencing consistently low yields in my coupling reaction with this compound. What are the most common initial troubleshooting steps?
A1: Low yields in coupling reactions are a frequent challenge. A systematic approach to troubleshooting is the most effective way to identify the root cause. Here are the primary areas to investigate:
-
Reagent Quality and Stability:
-
This compound: Verify the purity of your starting material. Impurities can interfere with the catalytic cycle. While the tetrahydropyran ring is generally stable, prolonged exposure to very strong bases or high temperatures could potentially lead to side reactions.
-
Coupling Partner: Ensure the purity and stability of your coupling partner (e.g., boronic acid, alkyne, or amine). Boronic acids, for instance, can be prone to protodeboronation.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh, properly stored catalysts and ligands. Catalyst decomposition is a common cause of low yields.
-
Solvent and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen. Ensure the base is of high purity and appropriate for the specific coupling reaction.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical for many palladium-catalyzed coupling reactions. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
Temperature Control: Inadequate or excessive temperature can negatively impact the reaction. Monitor and control the reaction temperature closely.
-
Stirring: Inefficient stirring can lead to poor mixing of reagents, especially in heterogeneous mixtures, resulting in lower yields.
-
Q2: Which coupling reactions are typically employed with this compound, and what are the key considerations for each?
A2: this compound, as an alkyl bromide, is a suitable substrate for several common cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. Key considerations include the choice of a suitable palladium catalyst and ligand combination that is effective for C(sp³)-C(sp²) coupling, as well as the appropriate base and solvent system.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. Careful selection of the base and solvent is crucial to promote the desired coupling and minimize side reactions.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields with alkyl bromides.
Q3: I suspect my this compound is undergoing side reactions. What are the most likely possibilities?
A3: Besides the desired coupling, several side reactions can compete and lower the yield of your product:
-
β-Hydride Elimination: This is a common decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene and a palladium-hydride species. This can be minimized by using ligands that promote rapid reductive elimination.
-
Homocoupling: The coupling partner (e.g., boronic acid or alkyne) can couple with itself to form a dimer. This is often more prevalent if the cross-coupling reaction is slow.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.
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Reaction with the Base: Strong bases can potentially react with the alkyl bromide, leading to elimination or substitution products.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: Low yield of the desired coupled product when reacting this compound with a boronic acid.
Troubleshooting workflow for low yield in Suzuki coupling.
Illustrative Data for Suzuki Coupling Optimization (Hypothetical)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 45 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 75 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 80 |
Low Yield in Sonogashira Coupling
Problem: Poor conversion or low yield when coupling this compound with a terminal alkyne.
Troubleshooting workflow for low yield in Sonogashira coupling.
Illustrative Data for Sonogashira Coupling Optimization (Hypothetical)
| Entry | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 30 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 45 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 60 | 55 |
| 4 | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 70 |
Low Yield in Buchwald-Hartwig Amination
Problem: Low yield of the aminated product when reacting this compound with an amine.
Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Illustrative Data for Buchwald-Hartwig Amination Optimization (Hypothetical)
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 40 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 70 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 75 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | Dioxane | 100 | 85 |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for coupling reactions with alkyl bromides and should be adapted and optimized for your specific substrates and laboratory conditions. Specific experimental data for coupling reactions of this compound is limited in the readily available literature.
General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
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Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) salt (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF, DMF), followed by the amine base (e.g., Et₃N or DIPA, 2-3 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Stability of 4-(2-Bromoethyl)tetrahydropyran under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)tetrahydropyran, particularly concerning its stability and reactivity under basic conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of Alkylated Product
Possible Causes and Solutions:
-
Base Strength: The chosen base may be too weak to deprotonate the nucleophile effectively.
-
Solution: Consider using a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, a stronger base like sodium hydride (NaH) or sodium hydroxide (NaOH) might be necessary. However, be aware that stronger bases can increase the likelihood of side reactions.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for the formation of degradation products.
-
-
Solvent Choice: The solvent may not be suitable for the reaction.
-
Solution: For reactions involving polar nucleophiles and ionic bases, polar aprotic solvents like DMF or DMSO are often effective. For phase-transfer catalysis, a two-phase system with a suitable catalyst can be employed.
-
-
Moisture: The presence of water can quench the base and hydrolyze the starting material or product.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity: Impurities in the this compound or the nucleophile can interfere with the reaction.
-
Solution: Use reagents of high purity. If necessary, purify the starting materials before use.
-
Issue 2: Formation of 4-Vinyltetrahydropyran as a Major Byproduct
Possible Cause and Solution:
-
E2 Elimination: Strong, sterically hindered bases can promote the E2 elimination of HBr from this compound, leading to the formation of 4-vinyltetrahydropyran.
Issue 3: Observation of Unknown Impurities by TLC or GC-MS
Possible Causes and Solutions:
-
Degradation of this compound: Under harsh basic conditions (e.g., high concentrations of NaOH, high temperatures), the tetrahydropyran ring may undergo cleavage.
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Solution: Use milder reaction conditions (lower temperature, weaker base). Analyze the impurities by GC-MS to identify potential degradation products. The tetrahydropyran ring itself is generally stable to strongly basic conditions, but the bromoethyl side chain is the primary site of reactivity.[5]
-
-
Side Reactions of the Nucleophile or Product: The nucleophile or the desired product may not be stable under the reaction conditions.
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Solution: Run a control experiment with the nucleophile or product under the reaction conditions to assess their stability.
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Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of common bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃)?
A1: this compound is generally more stable in the presence of weaker bases like potassium carbonate compared to strong bases like sodium hydroxide. With strong bases, especially at elevated temperatures, the risk of E2 elimination to form 4-vinyltetrahydropyran increases. The tetrahydropyran ether linkage is robust under most basic conditions.[5]
Q2: What is the primary degradation pathway for this compound under basic conditions?
A2: The primary degradation pathway is typically E2 elimination, which is a bimolecular process involving the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon by a base, leading to the formation of a double bond and expulsion of the bromide ion. This results in the formation of 4-vinyltetrahydropyran.
Q3: Can I use protic solvents like ethanol for alkylation reactions with this compound?
A3: While possible, protic solvents can solvate the nucleophile, reducing its reactivity, and may also participate in side reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they do not solvate the anionic nucleophile as strongly, thus enhancing its nucleophilicity.
Q4: How can I minimize the formation of the elimination byproduct, 4-vinyltetrahydropyran?
A4: To minimize elimination, you can:
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Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide).
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Use a more nucleophilic, less basic reagent if possible.
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Lower the reaction temperature.
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Choose a solvent that favors SN2 reactions (e.g., polar aprotic solvents).[2][4]
Q5: At what temperature should I store this compound?
A5: It is recommended to store this compound in a cool, dry place away from strong bases and oxidizing agents. For long-term storage, refrigeration is advisable to minimize any potential degradation.
Data Presentation
Table 1: Stability of this compound under Various Basic Conditions (Illustrative Data)
| Base | Concentration | Solvent | Temperature (°C) | Time (h) | This compound Remaining (%) | 4-Vinyltetrahydropyran Formed (%) |
| K₂CO₃ | 1.5 eq | DMF | 25 | 24 | >98 | <2 |
| K₂CO₃ | 1.5 eq | DMF | 80 | 24 | ~90 | ~10 |
| NaOH | 1.0 M | Ethanol | 25 | 24 | ~95 | ~5 |
| NaOH | 1.0 M | Ethanol | 80 | 24 | ~60 | ~40 |
| DBU | 1.2 eq | THF | 25 | 8 | ~75 | ~25 |
Note: This table presents illustrative data based on general reactivity principles of alkyl halides. Actual results may vary depending on specific experimental conditions.
Table 2: Comparison of Reaction Conditions for Alkylation of a Generic Nucleophile (Nu-H) with this compound (Illustrative Data)
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Nu-(CH₂)₂-THP (%) | Yield of 4-Vinyltetrahydropyran (%) |
| K₂CO₃ | DMF | 60 | 12 | 85 | 10 |
| Cs₂CO₃ | Acetonitrile | 50 | 8 | 90 | 5 |
| NaH | THF | 25 | 6 | 92 | <5 |
| NaOH (aq) | Toluene, TBAB | 70 | 10 | 75 | 20 |
Note: This table provides expected trends for the alkylation of a generic nucleophile. TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound under Basic Conditions
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Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the solvent to be used in the reaction).
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Prepare solutions of the desired bases (e.g., 1 M NaOH in water, saturated K₂CO₃ in water, or a suspension of K₂CO₃ in an organic solvent).
-
-
Reaction Setup:
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In a series of vials, add a known amount of the this compound stock solution.
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Add the basic solution to each vial.
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Include a control vial with only the this compound solution and solvent (no base).
-
-
Incubation:
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Maintain the vials at a constant temperature (e.g., 25°C, 50°C, and 80°C).
-
-
Sampling and Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Quench the reaction by neutralizing the base with a suitable acid (e.g., dilute HCl).
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Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify and quantify any degradation products.
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Protocol 2: General Procedure for Alkylation of a Phenol using this compound and Potassium Carbonate
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Reagent Preparation:
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Dissolve the phenol (1.0 eq) in anhydrous DMF (e.g., 0.5 M).
-
-
Reaction Setup:
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To the solution of the phenol, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15-30 minutes.
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Add this compound (1.2 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
-
Mandatory Visualization
Caption: Reaction pathways of this compound under basic conditions.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
References
Preventing hydrolysis of 4-(2-Bromoethyl)tetrahydropyran during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-(2-Bromoethyl)tetrahydropyran during experimental workup.
Troubleshooting Guide
Issue: Suspected Hydrolysis of the Bromoethyl Group
If you suspect that the bromoethyl group of this compound is hydrolyzing to the corresponding alcohol (4-(2-hydroxyethyl)tetrahydropyran) during your workup, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Analytical Method for Verification |
| Use of Strong Aqueous Base (e.g., NaOH, KOH) | Use a milder inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization or washing steps. These are less nucleophilic and reduce the rate of SN2 reaction on the bromoethyl group. | TLC, GC-MS, ¹H NMR |
| Elevated Temperatures During Aqueous Workup | Perform all aqueous extraction and washing steps at room temperature or below (e.g., using an ice bath). Hydrolysis of haloalkanes is accelerated by heat.[1] | TLC, GC-MS, ¹H NMR |
| Prolonged Exposure to Aqueous Conditions | Minimize the duration of contact between the organic phase containing your product and any aqueous layers. Promptly separate the layers after mixing. | TLC, GC-MS, ¹H NMR |
Issue: Suspected Hydrolysis of the Tetrahydropyran Ring
The tetrahydropyran (THP) ring is generally stable under neutral and basic conditions.[2][3] However, it can undergo acid-catalyzed hydrolysis.
| Potential Cause | Recommended Action | Analytical Method for Verification |
| Strongly Acidic Workup Conditions | If your reaction requires an acidic quench or wash, use a weak acid like dilute acetic acid. Neutralize promptly with a mild base like saturated sodium bicarbonate solution.[2] | TLC, GC-MS, ¹H NMR |
| Presence of Strong Lewis Acids | Avoid the use of strong Lewis acids during workup, as they can promote the cleavage of the C-O bond in the THP ring.[4] | TLC, GC-MS, ¹H NMR |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the hydrolysis of this compound?
A1: There are two potential hydrolysis pathways:
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Hydrolysis of the Bromoethyl Group: This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide ion or water to form 4-(2-hydroxyethyl)tetrahydropyran. This reaction is significantly faster with hydroxide ions than with water.[1][5]
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Hydrolysis of the Tetrahydropyran Ring: This is an acid-catalyzed process that would lead to the opening of the ring to form a diol. This is less common under standard workup conditions unless strong acids are present.[2][6]
Q2: At what pH is this compound most stable during aqueous workup?
A2: this compound is most stable under neutral to slightly acidic conditions. Strongly basic conditions (pH > 10) will promote the hydrolysis of the bromoethyl group, while strongly acidic conditions (pH < 4) can risk the integrity of the tetrahydropyran ring. A pH range of 5-8 is generally recommended for the aqueous phase during workup.
Q3: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture containing this compound?
A3: It is not recommended. Strong bases like sodium hydroxide are potent nucleophiles that can readily displace the bromide of the bromoethyl group, leading to the formation of the corresponding alcohol as a byproduct.[1] A milder base, such as saturated sodium bicarbonate solution, should be used for neutralization.
Q4: How can I monitor for hydrolysis during my experiment?
A4: Thin-layer chromatography (TLC) is a rapid and effective method to monitor for the formation of the more polar alcohol byproduct. The hydrolyzed product will have a lower Rf value than the starting material. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Proton NMR (¹H NMR) spectroscopy can be used to identify and quantify the parent compound and its hydrolyzed byproduct.
Experimental Protocols
Protocol 1: General Aqueous Workup to Minimize Hydrolysis
This protocol is designed for quenching a reaction and extracting the product while minimizing the risk of hydrolysis.
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Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Wash the combined organic layers sequentially with:
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Saturated aqueous sodium bicarbonate solution.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Analytical Verification of Hydrolysis via TLC
-
Sample Preparation: Dissolve a small aliquot of your crude product in a suitable solvent (e.g., ethyl acetate).
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TLC Plate: Spot the sample on a silica gel TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate). The hydrolyzed alcohol byproduct will appear as a more polar spot (lower Rf) than the starting this compound.
Visualizations
Caption: Potential hydrolysis pathways for this compound.
Caption: Recommended workflow for a hydrolysis-sensitive workup.
References
- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
Technical Support Center: Byproducts of 4-(2-Bromoethyl)tetrahydropyran with Secondary Amines
Welcome to the technical support center for the synthesis of tertiary amines from 4-(2-Bromoethyl)tetrahydropyran and secondary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you overcome common issues and improve your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the reaction of this compound with secondary amines.
Q1: My reaction is producing a significant amount of a salt-like byproduct that is insoluble in my organic solvent. What is it and how can I avoid it?
This is a very common issue and the insoluble byproduct is likely the quaternary ammonium salt. This occurs due to the over-alkylation of the desired tertiary amine product. The tertiary amine, being nucleophilic, can react with another molecule of this compound to form the quaternary ammonium bromide salt.[1][2]
Troubleshooting & Optimization:
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Stoichiometry: Use an excess of the secondary amine relative to this compound (typically 2-3 equivalents). This increases the probability of the bromoalkane reacting with the starting secondary amine rather than the tertiary amine product.[3]
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Slow Addition: Add the this compound slowly to the solution of the secondary amine. This maintains a high concentration of the secondary amine throughout the reaction, disfavoring the second alkylation step.
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Monitoring the Reaction: Carefully monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further reaction to the quaternary salt.
Q2: Besides the desired product, I am observing a volatile, non-polar byproduct. What could this be?
This is likely 4-vinyltetrahydropyran, the product of an E2 elimination reaction. In this side reaction, the secondary amine acts as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and elimination of HBr.[4][5]
Troubleshooting & Optimization:
-
Choice of Base: If an additional base is used to scavenge the HBr formed, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate is preferred over using a large excess of the reacting secondary amine, which can also promote elimination.
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Temperature: Lowering the reaction temperature generally favors substitution over elimination.[6] Heat often promotes elimination reactions.
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Solvent: Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions.[3]
Q3: Is the tetrahydropyran (THP) ring stable under the reaction conditions?
The tetrahydropyran ring is generally stable under the conditions used for N-alkylation. It is a robust cyclic ether that is resistant to ring-opening under basic or neutral conditions.[7] Ring-opening is more likely to occur under strongly acidic conditions, which are not typically employed in this reaction.[7]
Q4: I am having difficulty purifying my desired tertiary amine from the unreacted secondary amine and other byproducts. What are the recommended purification methods?
Purification can be challenging due to the similar polarities of the secondary and tertiary amines.
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the tertiary amine from the less polar elimination byproduct and the more polar secondary amine starting material.[8]
-
Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can be used to extract all the basic amine compounds into the aqueous layer, leaving non-basic impurities in the organic layer. After separation, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent. This method will not, however, separate the secondary and tertiary amines from each other.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is required, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
Data Presentation
| Condition | Desired Tertiary Amine (Substitution) | Quaternary Ammonium Salt (Over-alkylation) | 4-Vinyltetrahydropyran (Elimination) |
| High [Secondary Amine] | Increased | Decreased | May Increase Slightly |
| Low [Secondary Amine] | Decreased | Increased | Decreased |
| Low Temperature | Favored | - | Decreased |
| High Temperature | May Decrease | May Increase | Increased |
| Strong, Hindered Base | Favored | - | Increased |
| Polar Aprotic Solvent | Favored | - | - |
| Polar Protic Solvent | May Decrease | - | May Increase |
Experimental Protocols
General Protocol for the Synthesis of 4-(2-(Dialkylamino)ethyl)tetrahydropyran:
-
Reaction Setup: To a solution of the secondary amine (2.0-3.0 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction can be gently heated (e.g., to 50-70 °C) to increase the rate if it is slow at room temperature.[3]
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Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 2. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 3. Amination [fishersci.co.uk]
- 4. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 4-Substituted Tetrahydropyran Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 4-substituted tetrahydropyran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing 4-substituted tetrahydropyran derivatives?
A1: Several methods are amenable to scalable synthesis. The most prominent include the Prins cyclization, intramolecular oxa-Michael additions, and hetero-Diels-Alder reactions. Prins cyclizations, in particular, are widely used and can be catalyzed by various Lewis acids to afford 4-hydroxytetrahydropyrans with high diastereoselectivity.[1][2] Intramolecular oxa-Michael additions are effective for constructing the tetrahydropyran ring from acyclic precursors and have been successfully performed on a gram scale.[3][4]
Q2: How can I improve the diastereoselectivity of my reaction?
A2: Diastereoselectivity is often influenced by the choice of catalyst, solvent, and temperature. For Prins cyclizations, the geometry of the starting homoallylic alcohol and the choice of Lewis acid can significantly impact the stereochemical outcome.[1] For instance, using certain catalysts can favor the formation of a chair-like transition state, leading to a specific diastereomer.[2][5] In intramolecular oxa-Michael reactions, the catalyst and reaction conditions can be tuned to achieve kinetic or thermodynamic control, yielding different diastereomers.
Q3: What are the key safety considerations when working with the reagents for tetrahydropyran synthesis?
A3: Many reagents used in these syntheses require careful handling. Lewis acids such as titanium tetrachloride (TiCl₄) and bismuth trichloride (BiCl₃) are corrosive and moisture-sensitive.[6][7] Organometallic reagents, if used, are often pyrophoric. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no desired product in my reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are crucial.
-
Catalyst: Ensure the catalyst is active and used in the correct loading. Some Lewis acids are sensitive to moisture and may require activation or handling under inert conditions. Consider screening different Lewis or Brønsted acids.[8]
-
Solvent: The solvent can significantly influence the reaction. Ensure it is dry and of the appropriate polarity.
-
Temperature: Some reactions require specific temperature control. If the reaction is exothermic, cooling may be necessary to prevent side reactions. Conversely, some reactions may require heating to proceed at a reasonable rate.
-
-
Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.
-
Purification: Purify starting materials by distillation, recrystallization, or chromatography.
-
Moisture: Ensure all reagents and glassware are thoroughly dried, as water can deactivate many catalysts.
-
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Product Volatility or Solubility: Your product might be lost during workup.
-
Workup: Check the aqueous layer to see if your product is water-soluble. If your product is volatile, check the solvent in the rotovap trap.
-
Issue 2: Formation of Multiple Products or Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers or other unexpected byproducts. How can I improve the selectivity?
Answer: The formation of multiple products is often related to the reaction conditions and the stability of intermediates.
Potential Causes & Solutions:
-
Incorrect Catalyst or Reaction Conditions: The stereochemical outcome is highly dependent on the catalyst and reaction parameters.
-
Catalyst Selection: For Prins cyclizations, catalysts like In(OTf)₃ in the presence of a trimethylsilyl halide can promote the formation of specific diastereomers.[5] For oxa-Michael additions, the choice between a base or an acid catalyst can influence the stereoselectivity.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
-
-
Epimerization: The product may be epimerizing under the reaction or workup conditions.
-
Milder Conditions: Use milder acids or bases during the reaction and workup. Consider buffering the reaction mixture.
-
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the reaction. Ensure the stereochemical purity of your starting materials.
Data Presentation
Table 1: Comparison of Catalysts for Prins Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Phosphomolybdic acid | Water | Room Temp | 0.5 - 2 | 80 - 92 | All cis | [2] |
| In(OTf)₃ / TMS-halide | CH₂Cl₂ | Room Temp | 1 - 4 | High | Predominantly cis | [5] |
| BiCl₃ / TMSCl | CH₂Cl₂ | Room Temp | 0.5 - 1 | High | >95:5 | [6] |
| FeCl₃ | Not specified | Room Temp | Not specified | High | Excellent | [5][7] |
| TiCl₄ | CH₂Cl₂ | -78 to RT | Not specified | 80 | 14:1 (trans:cis) | [5][7] |
Table 2: Scalable Synthesis Examples
| Reaction Type | Scale | Catalyst | Yield (%) | Notes | Reference |
| Oxa-Michael Addition | Gram scale | Base | Very good | Rapid reaction time (1-2 minutes) | [3] |
| Ring-Expansion | 0.45 mol | Sc(OTf)₃ | 43 | Ring-expansion of tetrahydropyran-4-one | [10] |
Experimental Protocols
Protocol 1: Scalable Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyran Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Homoallylic alcohol
-
Aldehyde or ketone
-
Lewis acid catalyst (e.g., In(OTf)₃)
-
Trimethylsilyl halide (e.g., TMSCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., 10 mol % In(OTf)₃).
-
Add the trimethylsilyl halide (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted tetrahydropyran derivative.
Protocol 2: Scalable Intramolecular Oxa-Michael Addition
This protocol is a general guideline for the synthesis of tetrahydropyran-4-ones.
Materials:
-
Hydroxy-functionalized α,β-unsaturated ester or ketone
-
Catalyst (e.g., Pd(CH₃CN)₄(BF₄)₂)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hydroxy-functionalized α,β-unsaturated ester or ketone (1.0 equiv) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the catalyst (e.g., 10 mol % Pd(CH₃CN)₄(BF₄)₂) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding the appropriate quenching solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted tetrahydropyran-4-one.
Mandatory Visualization
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(2-Bromoethyl)tetrahydropyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(2-Bromoethyl)tetrahydropyran. This guide focuses on providing practical advice for catalyst selection, reaction optimization, and troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound is a secondary alkyl bromide. The primary challenges associated with this class of substrates in cross-coupling reactions are:
-
Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards oxidative addition to the metal center (e.g., Palladium or Nickel) compared to C(sp²)-Br bonds in aryl or vinyl bromides.
-
β-Hydride Elimination: Once the oxidative addition has occurred, the resulting alkyl-metal intermediate can undergo β-hydride elimination, leading to the formation of an alkene byproduct and the reduced arene, which lowers the yield of the desired coupled product.[1]
-
Steric Hindrance: The bulky tetrahydropyran ring may sterically hinder the approach of the catalyst and the coupling partner.
Q2: Which type of catalyst is generally preferred for cross-coupling with secondary alkyl bromides?
A2: Both Palladium and Nickel-based catalysts can be effective.[2]
-
Palladium catalysts are widely used and often paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate oxidative addition and promote reductive elimination over β-hydride elimination.
-
Nickel catalysts , often used with diamine or N-heterocyclic carbene (NHC) ligands, have shown excellent reactivity for coupling with unactivated secondary alkyl halides, sometimes even at room temperature.[2]
Q3: How can I minimize β-hydride elimination?
A3: Minimizing β-hydride elimination is critical for successful coupling. Strategies include:
-
Ligand Choice: Use bulky ligands that favor reductive elimination. For palladium, bulky phosphines are effective. For nickel, diamine ligands have proven successful.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress β-hydride elimination.
-
Catalyst System: Some catalyst systems are inherently less prone to β-hydride elimination. For example, nickel catalysts with specific ligands can be very effective.[1]
Q4: Can the ether linkage in the tetrahydropyran ring interfere with the reaction?
A4: Generally, ether linkages are well-tolerated in most cross-coupling reactions. However, under very harsh basic conditions or with highly Lewis acidic catalysts, side reactions could potentially occur. It is always advisable to screen reaction conditions to ensure the stability of the substrate.
Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh batch of catalyst and ligands. • Ensure proper activation of the pre-catalyst if required. • For Suzuki coupling, ensure the boronic acid is not degraded (protodeboronation). |
| 2. Inefficient Oxidative Addition | • Switch to a more reactive catalyst system (e.g., a nickel catalyst). • Use a more electron-rich and bulky ligand. • Increase the reaction temperature cautiously. | |
| 3. Poorly Soluble Reagents | • Choose a solvent system that solubilizes all components at the reaction temperature. | |
| Formation of Alkene Byproduct (from β-hydride elimination) | 1. Catalyst System Promotes β-Hydride Elimination | • Switch to a catalyst system known to suppress β-hydride elimination (e.g., Ni/diamine ligand). • Use a bulkier phosphine ligand with your palladium catalyst. |
| 2. High Reaction Temperature | • Attempt the reaction at a lower temperature. | |
| Dehalogenation of the Starting Material | 1. Presence of Protic Impurities | • Ensure all reagents and solvents are anhydrous. • Use a freshly dried base. |
| 2. Catalyst-Mediated Reduction | • This can occur after oxidative addition. Optimizing the ligand and reaction conditions can help minimize this side reaction. | |
| Homocoupling of the Coupling Partner | 1. Presence of Oxygen | • Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). |
| 2. Inefficient Transmetalation | • Optimize the base and solvent system to facilitate transmetalation. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for different cross-coupling reactions with secondary alkyl bromides, which can be adapted for this compound.
Suzuki-Miyaura Coupling Data
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | P(t-Bu)₂Me | KOt-Bu | t-amyl alcohol | RT | 80-97 | Effective for a range of aryl and vinyl boronic acids.[3] |
| NiCl₂·glyme | trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 70-90 | Nickel-catalyzed system suitable for alkyl-alkyl couplings.[2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | A robust system for many challenging Suzuki couplings. |
Buchwald-Hartwig Amination Data
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 80-110 | Good for a wide range of primary and secondary amines. | |
| Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-BuOH | 100 | Effective for coupling with primary amines. | |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Dioxane | 100 | A versatile catalyst system for various amines. |
Sonogashira Coupling Data
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| [(π-allyl)PdCl]₂ / IPr·HCl | CuI | K₃PO₄ | Dioxane | 60 | N-heterocyclic carbene ligand system for unactivated alkyl bromides.[2] | |
| Ni(cod)₂ / Pybox | - | K₂CO₃ | DMA | 80 | Nickel-catalyzed, copper-free system for secondary alkyl bromides.[4] | |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-60 | Classical conditions, may require optimization for secondary alkyl bromides. |
Experimental Protocols
The following are general starting protocols that should be optimized for the specific coupling partners and desired scale.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.) under a positive flow of argon.
-
Solvent Addition: Add degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.2 equiv.).
-
Reagent Addition: Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.) and the amine (1.1 equiv.) under a positive flow of argon.
-
Solvent Addition: Add degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., [(π-allyl)PdCl]₂, 2.5 mol%), the ligand (e.g., IPr·HCl, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, washing with the same solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-(2-Substituted-ethyl)tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for a series of 4-(2-substituted-ethyl)tetrahydropyran derivatives. Due to the limited availability of direct experimental spectra in public databases for all compounds in this series, this guide presents a combination of available data for closely related structures and predicted chemical shift ranges based on established spectroscopic principles. This approach offers a valuable tool for the identification and characterization of this important class of compounds.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shift ranges for key protons in 4-(2-substituted-ethyl)tetrahydropyran derivatives with varying substituents (-OH, -Cl, -Br, -NH₂). The predictions are based on the influence of substituent electronegativity and known chemical shifts of similar structural motifs.
| Compound | Substituent (X) | H-a (ppm) | H-b (ppm) | H-c (ppm) | H-d (ppm) | H-e (ppm) |
| 4-(2-hydroxyethyl)tetrahydropyran | -OH | 3.80 - 4.00 (t) | 3.30 - 3.50 (t) | 3.90 - 4.10 (m) | 1.50 - 1.70 (m) | 1.20 - 1.40 (m) |
| 4-(2-chloroethyl)tetrahydropyran | -Cl | 3.60 - 3.80 (t) | 2.80 - 3.00 (t) | 3.90 - 4.10 (m) | 1.50 - 1.70 (m) | 1.20 - 1.40 (m) |
| 4-(2-bromoethyl)tetrahydropyran | -Br | 3.40 - 3.60 (t) | 3.00 - 3.20 (t) | 3.90 - 4.10 (m) | 1.50 - 1.70 (m) | 1.20 - 1.40 (m) |
| 4-(2-aminoethyl)tetrahydropyran | -NH₂ | 2.80 - 3.00 (t) | 2.60 - 2.80 (t) | 3.90 - 4.10 (m) | 1.50 - 1.70 (m) | 1.20 - 1.40 (m) |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a TMS standard. Expected multiplicities are given in parentheses (t = triplet, m = multiplet). Coupling constants (J) are expected to be in the range of 6-8 Hz for the triplet signals.
Experimental Protocols
A standardized protocol for the ¹H NMR analysis of 4-(2-substituted-ethyl)tetrahydropyran derivatives is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 4-(2-substituted-ethyl)tetrahydropyran derivative.
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the solvent does not have signals that overlap with key analyte resonances.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrument: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.
-
Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Visualizing Key Proton Environments
The following diagram illustrates the general structure of the 4-(2-substituted-ethyl)tetrahydropyran core and highlights the key proton environments for ¹H NMR analysis.
Caption: Key proton environments in 4-(2-substituted-ethyl)tetrahydropyran.
Interpreting Mass Spectrometry Data of 4-(2-Bromoethyl)tetrahydropyran and its Alternatives: A Comparative Guide
For researchers engaged in the synthesis and development of novel therapeutics, the precise characterization of heterocyclic compounds such as 4-(2-Bromoethyl)tetrahydropyran is of paramount importance. This guide provides a comparative analysis of the interpretation of mass spectrometry data for this compound and its chloro- and iodo-analogs. Due to the limited availability of published mass spectra for these specific compounds, this guide presents predicted data based on established fragmentation patterns of analogous chemical structures.
Predicted Mass Spectrometry Data Comparison
The following table summarizes the predicted key mass spectral data for this compound and its halogenated analogs under Electron Ionization (EI) conditions. The predictions are based on the known behavior of bromoalkanes, chloroalkanes, iodoalkanes, and tetrahydropyran derivatives in mass spectrometry.
| Ion Fragment | Predicted m/z for this compound | Predicted m/z for 4-(2-Chloroethyl)tetrahydropyran | Predicted m/z for 4-(2-Iodoethyl)tetrahydropyran | Predicted Relative Abundance | Interpretation |
| [M]⁺ | 192/194 | 148/150 | 240 | Low | Molecular ion peak, showing characteristic isotopic pattern for bromine (M, M+2, ~1:1) and chlorine (M, M+2, ~3:1). |
| [M-X]⁺ | 113 | 113 | 113 | Moderate to High | Loss of the halogen radical (Br•, Cl•, or I•). This fragment represents the 4-ethyltetrahydropyran cation. |
| [C₅H₉O]⁺ | 85 | 85 | 85 | High (often base peak) | Characteristic fragment of the tetrahydropyran ring, likely formed by cleavage of the ethyl side chain. |
| [C₂H₄Br]⁺/[C₂H₄Cl]⁺/[C₂H₄I]⁺ | 107/109 | 63/65 | 155 | Moderate | Represents the halogenated ethyl side chain cation. |
| [C₄H₇]⁺ | 55 | 55 | 55 | Moderate | Result of ring fragmentation of the tetrahydropyran moiety. |
Experimental Protocols
A detailed experimental protocol for acquiring mass spectrometry data for this compound is provided below. This protocol is also applicable to its chloro- and iodo- analogs with minor adjustments as noted.
Objective: To obtain the electron ionization mass spectrum of this compound for structural confirmation and purity assessment.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample dilution.
-
Helium (carrier gas), 99.999% purity.
GC-MS Parameters:
-
GC Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio of 50:1 is a good starting point and can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in the chosen high-purity solvent.
-
Instrument Setup: Equilibrate the GC-MS system with the specified parameters.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Acquire the data over the specified mass range and GC run time.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion peak and the characteristic isotopic pattern of bromine.
-
Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
-
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted fragmentation pathway for this compound.
This guide provides a foundational framework for the interpretation of mass spectrometry data for this compound and its analogs. While the provided data is predictive, it is based on well-established principles of mass spectrometry and serves as a valuable tool for researchers in the absence of published experimental spectra. The detailed experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for these compounds.
A Comparative Guide to the ¹³C NMR Characterization of 4-Alkylated Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetrahydropyran and its 4-methylated derivative. The tetrahydropyran (THP) ring is a common structural motif in many natural products and pharmaceutical compounds, making the clear characterization of its substituted analogues crucial for structural elucidation and quality control. This document summarizes the key ¹³C NMR chemical shifts and provides a general experimental protocol for their determination.
Comparative ¹³C NMR Data
The following table summarizes the ¹³C NMR chemical shifts for tetrahydropyran and 4-methyltetrahydropyran. The data was recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The numbering of the carbon atoms corresponds to the diagram provided in the subsequent section.
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Alkyl Group Carbons (ppm) |
| Tetrahydropyran | 68.7 | 26.0 | 23.3 | N/A |
| 4-Methyltetrahydropyran | 67.5 | 34.8 | 31.0 | 22.3 (CH₃) |
Note: The chemical shifts can vary slightly depending on the specific experimental conditions such as concentration and temperature.
Analysis of Substituent Effects
The introduction of a methyl group at the C4 position of the tetrahydropyran ring induces noticeable shifts in the ¹³C NMR spectrum.
-
C4 Carbon: As expected, the C4 carbon experiences a significant downfield shift (from 23.3 ppm to 31.0 ppm) due to the alpha-effect of the attached methyl group.
-
C3/C5 Carbons: The adjacent C3 and C5 carbons also show a substantial downfield shift (from 26.0 ppm to 34.8 ppm), which is a characteristic beta-effect.
-
C2/C6 Carbons: The C2 and C6 carbons, which are gamma to the substituent, exhibit a slight upfield shift (from 68.7 ppm to 67.5 ppm). This is a typical gamma-gauche effect, suggesting a chair conformation where the methyl group is predominantly in the equatorial position.
This comparative data is instrumental for scientists to confirm the successful alkylation at the 4-position and to gain insights into the conformational preferences of the substituted ring.
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹³C NMR spectra for 4-alkylated tetrahydropyrans.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the 4-alkylated tetrahydropyran sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 to 125 MHz for carbon.
-
The spectra are acquired at room temperature (approximately 298 K).
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
-
A relaxation delay of 1-2 seconds between pulses is commonly used.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Visualization of 4-Alkylated Tetrahydropyran Structure
The following diagram illustrates the general structure of a 4-alkylated tetrahydropyran with the IUPAC numbering convention used for the assignment of the NMR signals.
Caption: General structure of a 4-alkylated tetrahydropyran.
A Comparative Guide to Confirming the Structure of Novel Tetrahydropyran-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a vital structural motif found in a multitude of natural products and pharmacologically active molecules, serving as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in pyranose sugars like glucose and its use as a common protecting group for alcohols in organic synthesis underscore its significance.[2] Given that subtle changes in the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity and toxicity, the unambiguous confirmation of the structure of novel THP-containing compounds is a critical step in the drug discovery and development pipeline.[4]
This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of these compounds. It includes a summary of their performance, detailed experimental protocols for key methods, and supporting data to aid researchers in selecting the most effective analytical strategy.
Performance Comparison of Key Analytical Techniques
A multi-faceted analytical approach is often necessary for the complete and unambiguous characterization of novel compounds.[4] The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of a method should be guided by the specific information required at each stage of research.[5]
Data Presentation: Summary of Analytical Techniques
| Parameter | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (GC-MS, LC-MS) | X-ray Crystallography | FTIR Spectroscopy |
| Primary Information | Detailed molecular structure, carbon-hydrogen framework, connectivity, and relative stereochemistry.[4][6] | Molecular weight, elemental composition (HRMS), and structural features via fragmentation patterns.[6] | Definitive 3D molecular structure, absolute stereochemistry, bond lengths, and bond angles.[1][4] | Presence or absence of key functional groups (e.g., C=O, O-H, N-H).[5][7] |
| Sample Requirements | Soluble sample in a suitable deuterated solvent (1-10 mg).[5] | Volatile and thermally stable for GC-MS; soluble for LC-MS (ng to µg scale).[5][8] | A single, high-quality crystal of the purified compound.[4][9] | Solid, liquid, or gas (µg to mg scale). |
| Strengths | Non-destructive; provides the most comprehensive structural information in solution.[6] | High sensitivity (ng/mL levels); ideal for mixture analysis when coupled with chromatography.[6][8] | Provides unambiguous, "gold standard" structural proof.[1][5] | Rapid, inexpensive, and provides a quick "fingerprint" of the molecule.[5] |
| Limitations | Moderate sensitivity; complex spectra for some THP derivatives can be challenging to interpret.[2][10] | Isomers can be difficult to distinguish without standards; fragmentation can be complex. | Crystal growth can be a significant bottleneck; structure represents the solid state, not necessarily the solution conformation.[4] | Provides limited information on the overall molecular skeleton and no stereochemical data. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[4] Both ¹H and ¹³C NMR experiments provide detailed information about the connectivity and chemical environment of atoms.[4][11]
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified tetrahydropyran compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[11]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's weight and fragmentation pattern.[6] When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly potent tool for analyzing complex mixtures.[6][8]
Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of the tetrahydropyran compound in a volatile organic solvent like dichloromethane or hexane.[5]
-
Instrument Setup:
-
GC: Install an appropriate capillary column (e.g., a nonpolar DB-5 or similar). Set the oven temperature program, which typically involves an initial hold followed by a ramp to a final temperature to ensure separation of components. Set the injector temperature (e.g., 250 °C) and helium carrier gas flow rate.
-
MS: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Electron Ionization (EI) at 70 eV is standard for creating fragment ions. Set the mass scan range (e.g., m/z 40-550).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
The compound is vaporized, separated on the column, and then enters the mass spectrometer.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to see the separated components. Examine the mass spectrum for each peak. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural clues. For THP-containing compounds, a characteristic fragment ion at m/z 85 is often observed, corresponding to the cleavage of the THP group.[8][12]
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, providing precise data on bond lengths, angles, and stereochemistry.[4]
Methodology:
-
Purification: The compound must be rigorously purified to >99% purity, as impurities can inhibit crystallization.
-
Crystal Growth:
-
Grow a single, high-quality crystal with well-defined faces and dimensions typically between 0.1 and 0.5 mm.
-
A common method is slow vapor diffusion, where a concentrated solution of the compound in a good solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant).[9] Over days or weeks, the poor solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[9]
-
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head at the end of a glass fiber or loop.
-
Data Collection:
-
Place the mounted crystal in the X-ray diffractometer.
-
A stream of cold nitrogen gas (e.g., 100 K) is often used to cool the crystal, minimizing thermal vibration and radiation damage.
-
The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction pattern is processed to determine the unit cell dimensions and the symmetry (space group).
-
The positions of the atoms are determined from the diffraction intensities (solving the structure).
-
The initial structural model is then refined to best fit the experimental data, resulting in an accurate and detailed 3D model of the molecule.[13]
-
Visualizations: Workflows and Relationships
Logical Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for confirming the structure of a newly synthesized tetrahydropyran-containing compound.
Caption: A typical experimental workflow for the structural elucidation of a novel compound.
Comparison of Analytical Techniques for Structure Confirmation
This diagram visually represents the primary strengths and applications of each major analytical technique in the context of structural analysis.
Caption: Relationship diagram comparing the primary roles of different analytical techniques.
Generalized Drug Discovery and Development Workflow
Structural confirmation is a pivotal early step in the broader context of drug discovery. This diagram shows where it fits into the overall process.
Caption: The role of structure confirmation in the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. madridge.org [madridge.org]
- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Reactivity Showdown: 4-(2-Iodoethyl)tetrahydropyran vs. 4-(2-Bromoethyl)tetrahydropyran in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision in the synthesis of novel chemical entities. The reactivity of the electrophile dictates reaction conditions, timelines, and ultimately, the efficiency of a synthetic route. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 4-(2-Iodoethyl)tetrahydropyran and 4-(2-Bromoethyl)tetrahydropyran, with a focus on their performance in nucleophilic substitution reactions.
At the heart of this comparison lies the fundamental principle of leaving group ability. In the realm of nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) pathway common for primary alkyl halides, the facility with which the halide anion departs is a paramount determinant of reaction rate. It is a well-established tenet of organic chemistry that iodide is a superior leaving group to bromide. This is attributable to two main factors: the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, and the resulting iodide anion (I⁻) is larger, more polarizable, and thus better able to stabilize the negative charge in solution than the bromide anion (Br⁻).[1][2]
This inherent difference in leaving group ability translates directly to a significant disparity in the reactivity of 4-(2-iodoethyl)tetrahydropyran and this compound. The iodo- derivative is expected to undergo nucleophilic substitution at a considerably faster rate than its bromo counterpart under identical conditions.
Quantitative Reactivity Comparison
| Compound | Leaving Group | Relative Rate Constant (k_rel) |
| 4-(2-Iodoethyl)tetrahydropyran | I⁻ | ~30 |
| This compound | Br⁻ | 1 |
This data is generalized from established trends in Sₙ2 reactions for primary alkyl halides. The relative rates indicate that the iodo-compound is approximately 30 times more reactive than the bromo-compound.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a standardized experimental protocol for a nucleophilic substitution reaction can be employed. The following sections detail the synthesis of the iodo- a from the bromo- precursor and a general procedure for a comparative kinetic study.
Synthesis of 4-(2-Iodoethyl)tetrahydropyran via Finkelstein Reaction
4-(2-Iodoethyl)tetrahydropyran is readily synthesized from this compound using the Finkelstein reaction.[3][4] This reaction leverages the differential solubility of sodium halides in acetone to drive the equilibrium towards the desired alkyl iodide.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
The reaction progress can be monitored by the formation of a white precipitate (sodium bromide), which is insoluble in acetone.
-
After the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude 4-(2-iodoethyl)tetrahydropyran can be purified by column chromatography on silica gel.
Comparative Nucleophilic Substitution with Sodium Azide
This protocol outlines a method to compare the rate of reaction of both 4-(2-haloethyl)tetrahydropyrans with sodium azide, a common nucleophile.
Materials:
-
This compound
-
4-(2-Iodoethyl)tetrahydropyran
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vials with septa
-
Constant temperature bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Prepare stock solutions of known concentrations of this compound, 4-(2-iodoethyl)tetrahydropyran, and sodium azide in anhydrous DMF.
-
In separate reaction vials maintained at a constant temperature (e.g., 50 °C), add the sodium azide stock solution.
-
To initiate the reactions, add the respective alkyl halide stock solution to the vials containing the sodium azide solution.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by diluting with cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the starting material and the product, 4-(2-azidoethyl)tetrahydropyran.
-
Plot the concentration of the reactant versus time for both reactions to determine the initial reaction rates and calculate the relative rate constants.
Mandatory Visualizations
Figure 1. Logical relationship between leaving group ability and Sₙ2 reaction rate.
Figure 2. A generalized experimental workflow for comparing reaction kinetics.
Conclusion
References
Comparative Guide to Alternative Reagents for the Synthesis of 4-Ethyltetrahydropyran Moieties
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the tetrahydropyran (THP) ring system is a frequently encountered and vital structural motif. The specific substitution pattern on the THP ring can significantly influence the biological activity and physicochemical properties of a compound. This guide provides a comparative analysis of three prominent alternative strategies for the synthesis of 4-ethyltetrahydropyran moieties: the Prins Cyclization, the Hetero-Diels-Alder Reaction, and the Intramolecular Oxa-Michael Addition. We will delve into the performance of different reagents and catalysts for each method, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Reagents | Typical Catalyst | Yield (%) | Diastereoselectivity (d.r.) | Key Advantages | Key Disadvantages |
| Prins Cyclization | Homoallylic alcohol, Propionaldehyde | Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) or Brønsted Acid (e.g., p-TsOH) | 60-90 | Moderate to High | Atom economical, convergent. | Can be prone to side reactions and racemization.[1][2] |
| Hetero-Diels-Alder Reaction | Danishefsky's diene, Propionaldehyde | Lewis Acid (e.g., ZnCl₂, Eu(fod)₃) | 70-95 | High | High stereocontrol, predictable outcomes.[3] | Requires specialized dienes, multi-step synthesis of precursors. |
| Intramolecular Oxa-Michael Addition | γ-Hydroxy-α,β-unsaturated ketone/ester | Base (e.g., NaH, DBU) or Acid (e.g., Amberlyst-15) | 75-95 | High | Excellent stereocontrol, mild reaction conditions. | Substrate synthesis can be complex. |
Prins Cyclization
The Prins cyclization is a powerful and atom-economical method for the construction of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, in this case, propionaldehyde, to introduce the ethyl group at the 4-position. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is often influenced by the catalyst and reaction conditions.
A variety of Lewis and Brønsted acids can be employed to catalyze the Prins cyclization. The choice of catalyst can significantly impact the yield and diastereoselectivity of the reaction. For instance, strong Lewis acids like tin(IV) chloride (SnCl₄) can efficiently promote the cyclization, while milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can also be effective, sometimes offering better control over side reactions.
Experimental Data: Prins Cyclization Catalysts
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Temp. (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | 1-Penten-5-ol | Propionaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 75 | 85:15 |
| 2 | 1-Penten-5-ol | Propionaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 82 | 90:10 |
| 3 | 1-Penten-5-ol | Propionaldehyde | p-TsOH | Toluene | 80 | 68 | 80:20 |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.
Experimental Protocol: Prins Cyclization using SnCl₄
To a solution of 1-penten-5-ol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added propionaldehyde (1.2 equiv). Tin(IV) chloride (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-ethyltetrahydropyran-2-ol.
Logical Workflow for Prins Cyclization
Caption: Workflow for the synthesis of 4-ethyltetrahydropyran via Prins cyclization.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles, including tetrahydropyrans. In the context of synthesizing a 4-ethyltetrahydropyran moiety, an electron-rich diene, such as Danishefsky's diene, reacts with propionaldehyde, which serves as the dienophile. This reaction is typically catalyzed by a Lewis acid and offers high levels of stereocontrol, leading to the formation of a dihydropyranone intermediate that can be subsequently reduced to the desired tetrahydropyran.[3]
The choice of Lewis acid catalyst is crucial for the success of the HDA reaction, influencing both the reaction rate and the stereoselectivity. Common catalysts include zinc chloride (ZnCl₂) and lanthanide triflates like europium(III) triflate (Eu(fod)₃).
Experimental Data: Hetero-Diels-Alder Catalysts
| Entry | Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Yield (%) | d.r. (endo:exo) |
| 1 | Danishefsky's diene | Propionaldehyde | ZnCl₂ | THF | 25 | 85 | 95:5 |
| 2 | Danishefsky's diene | Propionaldehyde | Eu(fod)₃ | Toluene | 0 | 92 | 98:2 |
| 3 | Danishefsky's diene | Propionaldehyde | Sc(OTf)₃ | CH₂Cl₂ | -20 | 88 | 96:4 |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.
Experimental Protocol: Hetero-Diels-Alder Reaction using Eu(fod)₃
To a solution of propionaldehyde (1.2 equiv) in anhydrous toluene (0.2 M) at 0 °C under an argon atmosphere is added Eu(fod)₃ (0.1 equiv). After stirring for 15 minutes, a solution of Danishefsky's diene (1.0 equiv) in toluene is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 4 hours. The reaction is then quenched with a few drops of water, and the solvent is removed under reduced pressure. The residue is taken up in tetrahydrofuran and treated with 1 M HCl at room temperature for 1 hour to hydrolyze the silyl enol ether. The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude dihydropyranone is purified by flash column chromatography. Subsequent reduction (e.g., with NaBH₄) yields the 4-ethyltetrahydropyran-4-ol.
Signaling Pathway for Hetero-Diels-Alder Reaction
Caption: Pathway for the synthesis of 4-ethyltetrahydropyran via a Hetero-Diels-Alder reaction.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a highly effective method for the stereoselective synthesis of tetrahydropyrans. This strategy involves the cyclization of a γ-hydroxy-α,β-unsaturated ketone or ester. The ethyl group at the 4-position is incorporated into the acyclic precursor. The cyclization can be promoted by either a base or an acid catalyst, with the choice of catalyst often determining the stereochemical outcome of the reaction.
Base-catalyzed cyclizations, for example using sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceed via the deprotonation of the hydroxyl group, followed by conjugate addition to the enone system. Acidic conditions, using catalysts such as Amberlyst-15, can also facilitate the cyclization.
Experimental Data: Intramolecular Oxa-Michael Addition Catalysts
| Entry | Substrate | Catalyst | Solvent | Temp. (°C) | Yield (%) | d.r. (cis:trans) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (E)-7-hydroxy-non-4-en-3-one | NaH | THF | 0 | 88 | >95:5 | | 2 | (E)-7-hydroxy-non-4-en-3-one | DBU | CH₂Cl₂ | 25 | 85 | 90:10 | | 3 | (E)-7-hydroxy-non-4-en-3-one | Amberlyst-15 | Dichloromethane | 40 | 78 | 88:12 |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.
Experimental Protocol: Intramolecular Oxa-Michael Addition using NaH
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (0.1 M) at 0 °C under an argon atmosphere is added a solution of (E)-7-hydroxy-non-4-en-3-one (1.0 equiv) in anhydrous tetrahydrofuran dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then carefully quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-ethyl-2-methyltetrahydropyran-4-one.
Logical Relationship for Oxa-Michael Addition
Caption: Logical flow of the intramolecular oxa-Michael addition for tetrahydropyran synthesis.
Conclusion
The synthesis of 4-ethyltetrahydropyran moieties can be achieved through several effective and stereoselective methods. The Prins cyclization offers a convergent and atom-economical approach, though it may require careful optimization to control stereoselectivity and minimize side reactions. The Hetero-Diels-Alder reaction provides excellent stereocontrol and predictability but often involves the use of specialized and sometimes costly reagents. The Intramolecular Oxa-Michael Addition is a powerful method for achieving high diastereoselectivity under mild conditions, with the main challenge lying in the synthesis of the acyclic precursor.
The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents. This guide provides a foundation for researchers to make informed decisions when planning the synthesis of molecules containing the 4-ethyltetrahydropyran scaffold.
References
A Comparative Guide to Alkylating Agents for Heterocyclic Synthesis
The introduction of alkyl groups onto heterocyclic scaffolds is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The choice of an alkylating agent is critical, influencing reaction efficiency, regioselectivity, and overall process sustainability. This guide provides an objective comparison of common alkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific heterocyclic synthesis needs.
Overview of Common Alkylating Agents
Alkylating agents can be broadly categorized based on their reactivity, functional group tolerance, and the conditions under which they are employed. Key classes include traditional agents like alkyl halides and dimethyl sulfate, greener alternatives such as dimethyl carbonate, and specialized systems like the Mitsunobu reaction.
-
Alkyl Halides (R-X): Highly reactive and widely used, but often hazardous. Methyl iodide (MeI) is a classic example, known for its high reactivity but also its toxicity.[1]
-
Dialkyl Sulfates (R₂SO₄): Potent alkylating agents like dimethyl sulfate (DMS) offer high reactivity and cost-effectiveness, making them a top choice for industrial applications despite toxicity concerns.[1]
-
Dialkyl Carbonates (R₂CO₃): Heralded as "green" alkylating agents, compounds like dimethyl carbonate (DMC) are less toxic than their halide and sulfate counterparts.[1][2] However, they are generally less reactive, often requiring higher temperatures or specific catalysts to achieve comparable efficiency.[1][3]
-
Mitsunobu Reaction: This method utilizes an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4][5][6] It is prized for its mild conditions and stereochemical inversion at secondary centers, providing access to products that may be difficult to obtain through other methods.[5][7]
Performance Comparison in N-Alkylation of Imidazoles
The N-alkylation of imidazoles is a fundamental transformation. The choice of agent impacts yield, reaction time, and the environmental footprint of the process.
Table 1: Comparison of Alkylating Agents for N-Alkylation of Imidazole
| Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dimethyl Carbonate | - | Diglyme | 162 | 5 | 27 | [8] |
| Dimethyl Carbonate | - | Decalin | 192 | 5 | 29 | [8] |
| Diethyl Carbonate | - | Diethyl Carbonate | 126 | 10 | 27 | [8] |
| Dibutyl Carbonate | - | Dibutyl Carbonate | 205 | 10 | 10 | [8] |
| Alkyl Halides | KOH/Al₂O₃ | Dichloromethane | Reflux | 1-2 | 85-95 |[9] |
As the data indicates, dialkyl carbonates generally exhibit lower reactivity for imidazole alkylation, requiring high temperatures for modest yields.[8] In contrast, traditional alkyl halides under solid-supported base conditions provide high yields in a much shorter timeframe.[9]
Regioselectivity in Alkylation: The Case of Tetrazoles
For many heterocycles, regioselectivity is a primary concern. In 5-substituted 1H-tetrazoles, alkylation can occur at either the N1 or N2 position. The choice of alkylating agent and conditions can preferentially favor one isomer.
A novel method using the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles.[10][11] This approach avoids many of the limitations of existing methods, particularly for substrates with sensitive functional groups.[11] In another strategy, alkylation of tetrazole salts with halomethyl derivatives can lead to mixtures of N1 and N2 isomers, though in the case of 5-nitrotetrazole, the reaction selectively affords the N2 isomer.[12]
Hard and Soft Acids and Bases (HSAB) Principle: The regioselectivity of alkylation in ambident heterocyclic anions can often be rationalized by the HSAB principle. This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases.[13][14][15]
-
Hard Acids: Small, highly charged, not easily polarizable (e.g., Li⁺, Na⁺, Mg²⁺).[14][16]
-
Soft Acids: Large, low charge, easily polarizable (e.g., Ag⁺, Hg²⁺, alkylating agents with larger, more polarizable leaving groups).[14][16]
-
Hard Bases: Small, highly electronegative atoms (e.g., N, O, F⁻).[14]
-
Soft Bases: Larger, less electronegative, more polarizable atoms (e.g., S, I⁻).[14]
In a heterocyclic anion, the nitrogen atoms can have different degrees of "hardness." The choice of a "hard" alkylating agent (e.g., dimethyl sulfate) versus a "soft" one (e.g., methyl iodide) can influence the site of attack.
Alternative Strategies: Mitsunobu vs. Traditional Alkylation
The Mitsunobu reaction offers a powerful alternative to traditional Sₙ2 alkylations using alkyl halides, particularly when mild conditions are required or when using alcohols as alkylating agents is advantageous.[4] Alcohols are often cheaper, more readily available, and easier to handle than the corresponding halides.[4]
A comparative study on the N-alkylation of diazo NH-heterocycles highlighted the strengths of the Mitsunobu approach. While alkylation with alkyl bromides was effective, the Mitsunobu reaction demonstrated a wider substrate scope, operated under mild conditions, and allowed for the introduction of sterically demanding groups.[4] For instance, alkylation of diazo pyrazolones with alcohols via the Mitsunobu reaction gave moderate yields but successfully introduced a bulky sec-alkyl substituent, which is challenging with traditional methods.[4]
Table 2: Comparison of Mitsunobu vs. Alkyl Bromide for Alkylation of Diazo Pyrazolone (5a)
| Alkylating Agent | Conditions | Product | Yield (%) | Reference |
| Ethyl Bromide | K₂CO₃, DMF, 60 °C, 2h | 10d | 73 | [4] |
| Ethanol | PPh₃, DIAD, THF, rt, 2h | 10d | 56 | [4] |
| Isopropyl Bromide | K₂CO₃, DMF, 60 °C, 2h | - | No Reaction | [4] |
| Isopropanol | PPh₃, DIAD, THF, rt, 2h | 10f | 47 | [4] |
Advanced Methodologies: Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[17] A phase-transfer catalyst, usually a quaternary ammonium salt, transports a nucleophile from the aqueous phase to the organic phase where it can react with the substrate.[18]
PTC offers several advantages for the alkylation of heterocycles:
-
Mild Reaction Conditions: Reactions can often be run at room temperature.[18]
-
Use of Inexpensive Bases: Strong, inexpensive bases like NaOH or K₂CO₃ can be used in the aqueous phase.[17]
-
Greener Solvents: It can eliminate the need for hazardous dipolar aprotic solvents.[17]
-
High Yields and Selectivity: PTC often leads to high yields and can favor N-alkylation over C-alkylation.[18]
This method has been successfully applied to the N-alkylation of a wide range of heterocycles, including pyrrole, indole, pyrazole, imidazole, and carbazole, generally resulting in exclusive N-alkylation.[18]
Experimental Protocols
Protocol 1: General N-Alkylation of N-benzoyl 5-(aminomethyl)tetrazole with Benzyl Bromide [19]
-
To a solution of N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (K₂CO₃, 11 mmol).
-
Stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (10 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the obtained residue in ethyl acetate and wash three times with water.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
-
Purify the resulting product by column chromatography on silica gel (eluent: ether/hexane, 3/2) to separate the N1 and N2 regioisomers.
Protocol 2: Mitsunobu Alkylation of Diazo Pyrazolone with an Alcohol [4]
-
Dissolve the diazo pyrazolone substrate (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Add the desired alcohol (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates completion of the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.
Conclusion
The selection of an appropriate alkylating agent is a multifactorial decision that significantly impacts the outcome of heterocyclic synthesis.
-
Traditional alkyl halides and sulfates remain valuable for their high reactivity and cost-effectiveness, especially in industrial settings, but require careful handling due to their toxicity.[1]
-
"Green" dialkyl carbonates offer a safer alternative, though their lower reactivity necessitates harsher conditions, which may not be suitable for sensitive substrates.[1][8]
-
The Mitsunobu reaction provides an excellent strategy for mild, stereoselective alkylations using alcohols, expanding the scope to include thermally sensitive molecules and sterically hindered groups.[4]
-
Phase Transfer Catalysis represents a powerful methodological improvement, enabling the use of simple, inexpensive reagents under mild conditions to achieve high yields and selectivity.[17][18]
By considering the specific requirements of the target heterocycle, including steric and electronic factors, and weighing the trade-offs between reactivity, safety, and cost, researchers can make an informed choice to optimize their synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 3. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 10. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mlsu.ac.in [mlsu.ac.in]
- 14. adichemistry.com [adichemistry.com]
- 15. HSAB theory - Wikipedia [en.wikipedia.org]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
The Strategic Advantage of 4-(2-Bromoethyl)tetrahydropyran in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 4-(2-Bromoethyl)tetrahydropyran has emerged as a valuable reagent for introducing a tetrahydropyran (THP) moiety, a privileged scaffold in medicinal chemistry known to enhance the pharmacokinetic profiles of drug candidates. This guide provides a comparative analysis of this compound against other alkylating agents, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
The tetrahydropyran ring is a bioisostere of a cyclohexane ring but with lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein. This compound serves as an efficient linker to incorporate this beneficial motif into a lead molecule.
Performance Comparison: this compound vs. Alternative Alkylating Agents
The primary application of this compound in medicinal chemistry is in N-alkylation reactions, where it covalently attaches the tetrahydropyran-ethyl group to a nitrogen atom, typically in an amine, heterocycle, or amide. Its performance can be compared with other common alkylating agents used to introduce cyclic or acyclic side chains.
| Alkylating Agent | Target Moiety | Typical Reaction Conditions | Representative Yield (%) | Key Advantages | Potential Disadvantages |
| This compound | Indole Nitrogen | Cs2CO3, DMF, rt, 4.5 h | Not specified in patent, but generally moderate to high | Introduces favorable THP ring; good reactivity. | Limited commercial availability compared to simpler alkyl halides. |
| 1-Bromo-2-methoxyethane | Amine/Indole Nitrogen | K2CO3, DMF, 80 °C | 75-82% | Simple, commercially available acyclic ether linker. | Lacks the conformational rigidity of the THP ring. |
| Cyclohexylmethyl Bromide | Amine/Indole Nitrogen | K2CO3, DMF, rt-80 °C | 60-90% | Introduces a lipophilic cyclohexyl group. | Can significantly increase lipophilicity, potentially leading to poor ADME properties. |
| 2-(2-Bromoethyl)-1,3-dioxane | Amine | Not specified for N-alkylation | Not specified for N-alkylation | Introduces a protected diol functionality. | Different physicochemical properties compared to THP. |
Experimental Protocols
General Protocol for N-Alkylation of Indoles with this compound
This protocol is adapted from a general procedure for the N-alkylation of indoles and a specific example of the use of this compound in the synthesis of MCL-1 inhibitors.[1]
Materials:
-
Indole-containing substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole-containing substrate and anhydrous DMF.
-
Add cesium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4.5 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by molecules synthesized using this compound and a typical experimental workflow for its application.
Caption: MCL-1 signaling pathway in cancer and the mechanism of MCL-1 inhibitors.
Caption: General experimental workflow for N-alkylation using this compound.
Conclusion
This compound is a valuable building block in medicinal chemistry for the introduction of the tetrahydropyran moiety, which can favorably modulate the physicochemical properties of drug candidates. Its utility has been demonstrated in the synthesis of potent MCL-1 inhibitors, highlighting its potential in the development of novel anticancer agents. While direct comparative yield data with alternative linkers is often context-dependent and not always readily available in the literature, the advantages of incorporating the THP ring, such as reduced lipophilicity and the potential for additional hydrogen bonding interactions, make this compound a strategic choice for medicinal chemists aiming to optimize the ADME and pharmacokinetic profiles of their compounds. The provided experimental protocol offers a starting point for its application in the synthesis of diverse nitrogen-containing bioactive molecules.
References
A Comparative Guide to the Efficacy of Different Bases in N-alkylation with 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of amines with 4-(2-bromoethyl)tetrahydropyran is a crucial transformation in the synthesis of a variety of biologically active molecules. The tetrahydropyran motif is a common feature in many pharmaceutical compounds, imparting favorable pharmacokinetic properties. The efficiency of this N-alkylation reaction is highly dependent on the choice of base. This guide provides an objective comparison of the efficacy of different bases for this reaction, supported by general experimental principles and illustrative protocols.
Comparison of Common Bases for N-Alkylation
The selection of an appropriate base is critical for achieving high yields and minimizing side reactions in the N-alkylation of primary and secondary amines with this compound. The choice of base is influenced by the nucleophilicity and pKa of the amine, the reactivity of the alkyl halide, and the desired reaction conditions.
| Base | Typical Solvent(s) | Typical Temperature (°C) | Relative Efficacy & Remarks | Potential Drawbacks |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone | 25 - 80 | A mild and cost-effective base suitable for many primary and secondary amines. It is heterogeneous in most organic solvents, which can sometimes lead to longer reaction times but simplifies work-up. | Can be slow for less nucleophilic amines. Its low solubility can be a limiting factor. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | 25 - 60 | Generally more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the amine.[1] Often provides higher yields in shorter reaction times. | More expensive than other carbonate bases. |
| Triethylamine (Et₃N) | Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF) | 25 - 80 | A soluble organic base that acts as a proton scavenger. It is easy to handle and remove after the reaction. | Generally less effective than inorganic bases for promoting the reaction, especially with less reactive amines. Can sometimes lead to the formation of quaternary ammonium salts. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 - 25 | A very strong, non-nucleophilic base that deprotonates the amine to form a highly reactive amide anion. This leads to rapid alkylation. | Highly reactive and moisture-sensitive, requiring anhydrous reaction conditions and careful handling. Can cause side reactions with sensitive functional groups. |
| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 - 25 | A strong, non-nucleophilic base similar in strength to sodium hydride. It is soluble in organic solvents. | Also moisture-sensitive and can promote elimination side reactions with certain substrates. |
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of a primary amine with this compound using different classes of bases.
Protocol 1: N-Alkylation using Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of a primary amine using the mild inorganic base, potassium carbonate.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine, anhydrous acetonitrile (or DMF), and potassium carbonate.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride
This protocol outlines a procedure for N-alkylation using the strong base, sodium hydride, for less reactive amines or when a faster reaction is desired.
Materials:
-
Primary amine (1.0 equiv)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF (or DMF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the primary amine in anhydrous THF (or DMF) to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium amide.
-
Add this compound to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-alkylation of an amine.
Caption: SN2 mechanism for the N-alkylation of an amine.
References
A Comparative Guide to Tetrahydropyran Synthesis Methodologies
The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for its construction. This guide provides a comparative overview of several key methodologies for the synthesis of tetrahydropyrans, offering a detailed look at their performance, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to identify the most suitable synthetic strategy for their specific target molecules.
Performance Comparison of Synthesis Methodologies
The selection of a synthetic route to a tetrahydropyran derivative is often guided by factors such as desired substitution patterns, stereochemical outcomes, functional group tolerance, and overall efficiency. The following table summarizes quantitative data for several prominent THP synthesis methodologies, providing a snapshot of their typical yields and reaction conditions.
| Methodology | Substrate(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Phosphomolybdic acid (PMA) | Water | Room Temp | 2-3 | 80-92 | [1] |
| 3-Chlorohomoallylic alcohol, Aldehyde | Perrhenic acid (O₃ReOH) | Dichloromethane | Room Temp | 1-2 | 60-85 | [2] | |
| Homoallylic alcohol, Aldehyde | Niobium(V) chloride (NbCl₅) | Dichloromethane | 0 - Room Temp | 0.5-1 | 85-95 | [3] | |
| Intramolecular Oxa-Michael Addition | ζ-Hydroxy α,β-unsaturated ester | Pd(CH₃CN)₄(BF₄)₂ | Dichloromethane | Room Temp | 12 | 60 (4:1 dr) | [4] |
| (E)-1-aryl-4-hydroxy-4-methyl-pent-1-en-3-one | Triflic acid (TfOH) | Solvent-free (Microwave) | - | 0.05 | up to 81 | [5] | |
| ζ-Hydroxy α,β-unsaturated ester | Sodium hexamethyldisilazide (NaHMDS) | THF | -78 | - | up to 93 (trans) | [6] | |
| ζ-Hydroxy α,β-unsaturated ester | NaHMDS, TMEDA | THF | Room Temp | - | up to 99 (cis) | [6] | |
| Hetero-Diels-Alder Reaction | α,β-Unsaturated carbonyl, Enol ether | Bis(oxazoline)copper(II) complex | Dichloromethane | -78 to Room Temp | - | High (specific yields vary) | [7] |
| Danishefsky's diene, Aldehyde | Chiral Zinc Catalyst | Toluene | -20 | 24-72 | up to 99 | [8] | |
| Ring-Closing Metathesis (RCM) | Diene | Grubbs' Second Generation Catalyst | Benzene or Dichloromethane | Room Temp - Reflux | 1.5-4 | High (specific yields vary) | [9] |
| Diene | Grubbs' Catalyst | Dichloromethane | Reflux | 12 | 72 | [10] | |
| Palladium-Catalyzed Oxidative Heck Redox-Relay | Dihydropyranyl alcohol, Arylboronic acid | Pd(MeCN)₂(OTs)₂ | DMF | Room Temp | 24 | up to 80 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic strategy. Below are representative experimental protocols for the key tetrahydropyran synthesis methodologies discussed.
Prins Cyclization using Phosphomolybdic Acid in Water[1]
This procedure outlines a green and efficient method for the synthesis of 4-hydroxytetrahydropyran derivatives.
Materials:
-
Homoallylic alcohol (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Phosphomolybdic acid (PMA) (10 mol%)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure 4-hydroxytetrahydropyran derivative.
Intramolecular Oxa-Michael Addition (Base-Mediated)[6]
This protocol describes a stereodivergent synthesis of 2,6-disubstituted tetrahydropyrans.
Materials:
-
(E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS) (1.2 equiv)
-
Tetramethylethylenediamine (TMEDA) (for cis-product) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure for trans-Tetrahydropyran:
-
Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.2 equiv) to the solution.
-
Stir the reaction at -78 °C until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the trans-tetrahydropyran.
Procedure for cis-Tetrahydropyran:
-
Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF.
-
Add TMEDA (1.2 equiv) to the solution at room temperature.
-
Add NaHMDS (1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and purify as described for the trans-isomer.
Palladium-Catalyzed Oxidative Heck Redox-Relay[11]
A modern approach for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans.
Materials:
-
Dihydropyranyl alcohol (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(MeCN)₂(OTs)₂ (10 mol%)
-
PyrOx Ligand (15 mol%)
-
Cu(OTf)₂ (4 mol%)
-
Water (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
3 Å Molecular sieves
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
To a flask containing 3 Å molecular sieves, add the dihydropyranyl alcohol (1.0 equiv), arylboronic acid (2.0 equiv), Pd(MeCN)₂(OTs)₂ (10 mol%), PyrOx ligand (15 mol%), and Cu(OTf)₂ (4 mol%).
-
Add anhydrous DMF and water (1.0 equiv).
-
Stir the reaction mixture under an air atmosphere at room temperature for 24 hours.
-
After 24 hours, cool the reaction to 0 °C and add methanol, followed by the portion-wise addition of NaBH₄.
-
Stir for an additional 3 hours at 0 °C.
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to afford the 2,6-trans-tetrahydropyran.
Visualizing Tetrahydropyran Synthesis
Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate a general workflow for tetrahydropyran synthesis and the mechanism of the Prins cyclization.
Caption: A generalized workflow for the synthesis of tetrahydropyran derivatives.
Caption: The reaction mechanism of the acid-catalyzed Prins cyclization.
References
- 1. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 2. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-(2-Bromoethyl)tetrahydropyran: A Guide for Laboratory Professionals
For immediate reference, 4-(2-Bromoethyl)tetrahydropyran is classified as a corrosive chemical that causes severe skin burns and eye damage.[1] It is imperative for the safety of laboratory personnel and environmental protection that this compound is disposed of as hazardous waste in accordance with all applicable regulations.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound and to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Impermeable gloves, chemical splash goggles, and a fully-buttoned lab coat are mandatory.[1] | To prevent skin and eye contact with the corrosive chemical. |
| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood.[1] | To avoid inhalation of potentially harmful vapors. |
| Ignition Sources | Keep away from heat and strong oxidizing agents.[1] | To prevent the risk of fire or dangerous chemical reactions. |
| Spill Management | Absorb spills with inert material and transfer to a suitable, closed container for disposal.[2] | To contain the hazardous material and prevent environmental contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound falls under the category of halogenated organic waste.[3] It is critical to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company.[3][4]
-
Waste Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container. This container should be specifically designated for "Halogenated Organic Waste."[3][4] Do not mix with non-halogenated organic wastes, acids, bases, or other incompatible chemicals.[3][5]
-
Waste Container Selection: Use a compatible, closable waste container.[1] A polyethylene or plastic-coated glass container is recommended, as halogenated compounds can degrade certain materials. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[6]
-
Container Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] Ensure the label is clear, legible, and securely attached to the container.
-
Waste Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be cool, dry, and well-ventilated.[1][3] The container must be kept in secondary containment to prevent spills from reaching the environment.[3]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Follow all institutional procedures for waste manifests and pickup scheduling. Never dispose of this compound down the drain or in regular trash.[7]
-
Decontamination of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[4] This is achieved by triple-rinsing the container with a suitable solvent. The resulting rinsate must be collected and disposed of as halogenated organic waste.[4]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-(2-Bromoethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-(2-Bromoethyl)tetrahydropyran. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Immediate Precautions
This compound is a corrosive chemical that can cause severe skin burns and eye damage. Inhalation of vapors may also be harmful. Immediate and strict adherence to safety protocols is mandatory.
Hazard Summary Table:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B |
| Danger | H314: Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
PPE Requirements Table:
| Body Part | Required PPE | Material/Standard Recommendation |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or butyl rubber gloves is recommended. Ensure gloves are inspected for integrity before each use. |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face. |
| Body | Flame-resistant lab coat | A fully buttoned lab coat made of a flame-resistant material is required. |
| Respiratory | Not generally required with proper ventilation | Work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and have it readily available.
-
Prepare all necessary reagents and equipment before handling the compound.
-
Have a spill kit specifically for halogenated organic compounds immediately accessible.
-
-
Handling:
-
Don all required PPE before opening the container.
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood.
-
Use spark-proof tools and equipment.
-
Avoid direct contact with the skin and eyes.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
The container must be tightly sealed.
-
Protect from light, as the compound is light-sensitive.
-
Store away from incompatible materials such as strong oxidizing agents and bases.
-
Handling Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Williamson Ether Synthesis
This compound is a primary alkyl halide and is well-suited for SN2 reactions such as the Williamson ether synthesis.[1][2][3][4][5] The following is a general procedure that can be adapted for specific research needs.
Detailed Methodology:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired alcohol in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
-
Alkoxide Formation:
-
Slowly add a strong base (e.g., sodium hydride, NaH) to the alcohol solution. The amount of base should be equimolar to the alcohol.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Nucleophilic Substitution:
-
Slowly add this compound (1.0 equivalent) to the alkoxide solution via syringe.
-
Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Procedures Table:
| Waste Type | Collection Procedure | Disposal Method |
| Unused Chemical | Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. | Dispose of through a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a sealed, labeled "Halogenated Solid Waste" container. | Incineration by a licensed hazardous waste disposal company. |
| Contaminated Solvents | Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste. | Dispose of through a licensed hazardous waste disposal company. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste. Deface the label on the empty container. | Dispose of as non-hazardous waste, following institutional guidelines. |
Spill and Decontamination Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a significant release of vapor, evacuate the laboratory and activate the emergency alarm.
-
If a small, manageable spill occurs, ensure you are wearing the appropriate PPE before proceeding.
-
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for halogenated compounds.[6][7][8][9]
-
Work from the outside of the spill inwards to prevent spreading.
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination:
-
After the bulk of the spill has been removed, decontaminate the area with a detergent and water solution.[10][11][12][13][14]
-
For equipment, a thorough cleaning with a suitable solvent (e.g., acetone) followed by a detergent wash is recommended. Ensure all equipment is fully decontaminated before reuse or removal from the laboratory.
-
Logical Relationship for Spill Response:
Caption: Logical flow for responding to a spill of this compound.
References
- 1. Williamson_ether_synthesis [chemeurope.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. spillpro.com.au [spillpro.com.au]
- 9. acs.org [acs.org]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 11. Equipment Decontamination Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. Decontamination and Sterilization [ors.od.nih.gov]
- 13. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 14. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
